2-Hydrazinyl-4-phenyl-1,3-benzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-phenyl-1,3-benzothiazol-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c14-16-13-15-12-10(7-4-8-11(12)17-13)9-5-2-1-3-6-9/h1-8H,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXLEGSBBWXJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C2)SC(=N3)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Application of 2-Hydrazinyl-4-phenyl-1,3-benzothiazole in Drug Discovery
Executive Summary & Structural Rationale
In the landscape of modern medicinal chemistry, the benzothiazole ring is a privileged scaffold, known for its diverse pharmacological applications. 2-Hydrazinyl-4-phenyl-1,3-benzothiazole (CAS: 1092306-39-2) represents a highly specialized derivative of this class[1]. As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a strategic building block.
The structural logic of this compound relies on two critical features:
-
The 2-Hydrazinyl Moiety: This acts as a potent, bifunctional nucleophile. It serves as the primary docking point for downstream derivatization, allowing for the rapid synthesis of Schiff bases, pyrazoles, and tetrazoles[2][3].
-
The 4-Phenyl Substitution: Unlike unsubstituted 2-hydrazinobenzothiazoles, the addition of a bulky phenyl group at the C4 position introduces significant steric hindrance near the sulfur atom and dramatically alters the molecule's lipophilicity. This hydrophobic anchor is critical for penetrating lipid bilayers and fitting into the lipophilic allosteric pockets of target enzymes[3].
Physicochemical Profiling & Causality
Understanding the physicochemical properties of this compound is essential for predicting its behavior in both synthetic workflows and biological systems.
| Property | Value | Causality & Impact in Drug Design |
| Molecular Weight | 241.32 g/mol | Well below the 500 Da threshold, ensuring excellent ligand efficiency and allowing room for downstream structural additions[4]. |
| Empirical Formula | C₁₃H₁₁N₃S | The high carbon-to-heteroatom ratio drives its lipophilic nature[4]. |
| logP (Lipophilicity) | 3.47 | Near the optimal range (logP 2–4) for oral bioavailability. It ensures the molecule can partition into lipid membranes while maintaining sufficient aqueous solubility[4]. |
| Polar Surface Area (PSA) | 79 Ų | Falls within the ideal range (< 140 Ų) for good intestinal absorption and potential blood-brain barrier (BBB) penetration[4]. |
| H-Bond Donors | 3 | Provided by the hydrazine group (-NH-NH₂), allowing for strong hydrogen bonding with target protein residues[4]. |
| H-Bond Acceptors | 0 | (Strictly defined by Lipinski criteria in some databases, though the nitrogen atoms can act as weak acceptors). Keeps the solvation penalty low[4]. |
Synthesis Methodology: A Self-Validating Protocol
The synthesis of this compound relies on the nucleophilic aromatic substitution of a mercapto-precursor. The protocol below is designed as a self-validating system, ensuring that intermediate failures are caught before downstream resources are wasted.
Experimental Protocol: Core Synthesis
Rationale: We utilize absolute ethanol as the solvent because its boiling point (~78°C) provides the optimal thermal energy for the substitution reaction without causing the thermal degradation of hydrazine hydrate.
Step-by-Step Methodology:
-
Preparation: Suspend 0.01 mol of 2-mercapto-4-phenylbenzothiazole in 30 mL of absolute ethanol in a round-bottom flask.
-
Reagent Addition: Add 0.05 mol of hydrazine hydrate (80% aqueous solution) dropwise to the suspension. Causality: An excess of hydrazine is required to drive the equilibrium forward and prevent the formation of symmetrical bis-benzothiazole byproducts[2].
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C for 4 to 6 hours. Monitor the evolution of hydrogen sulfide (H₂S) gas (use lead acetate paper to confirm H₂S release).
-
Precipitation: Once TLC (Thin Layer Chromatography) indicates the complete consumption of the starting material, cool the reaction mixture to 0–5°C in an ice bath. The product will precipitate as a solid.
-
Isolation: Filter the precipitate under a vacuum and wash thoroughly with cold distilled water to remove unreacted hydrazine hydrate.
-
Self-Validation (Quality Control):
-
FT-IR Analysis: Confirm the success of the reaction by the disappearance of the S-H stretching band (typically around 2500–2600 cm⁻¹) and the appearance of distinct N-H stretching bands (a doublet for the -NH₂ group and a singlet for the -NH- group) in the 3200–3400 cm⁻¹ region[2].
-
If the S-H band persists, the compound must be recrystallized from an ethanol/water mixture.
-
Fig 1: Self-validating synthesis workflow for this compound.
Biological Significance & Pharmacological Pathways
The true value of this compound lies in its role as a precursor for biologically active molecules. Research has demonstrated that derivatives of 2-hydrazinobenzothiazoles exhibit profound antimicrobial and anticancer activities[2][3].
When the 2-hydrazinyl group is converted into a Schiff base or a tetrazole ring, the resulting molecules show strong inhibitory activity against Lactate Dehydrogenase (LDH) , a critical enzyme in the glycolytic pathway of cancer cells[3]. The 4-phenyl substitution plays a crucial role here: its steric bulk and hydrophobicity allow the molecule to anchor deeply into the lipophilic pockets of the LDH enzyme, disrupting glycolysis in MCF-7 human breast cancer cells and inducing apoptosis[3].
Fig 2: Proposed pharmacological pathway of 4-phenylbenzothiazole derivatives via LDH inhibition.
Downstream Derivatization: Schiff Base Synthesis
To harness the biological potential described above, the primary amine of the hydrazine moiety is typically reacted with aromatic aldehydes to form Schiff bases.
Experimental Protocol: Schiff Base Condensation
Rationale: Glacial acetic acid is used as a catalyst. It precisely protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity, without over-protonating the nucleophilic hydrazine nitrogen, which would halt the reaction.
Step-by-Step Methodology:
-
Preparation: Dissolve 0.01 mol of this compound in 25 mL of hot absolute ethanol.
-
Aldehyde Addition: Add an equimolar amount (0.01 mol) of the desired aromatic aldehyde (e.g., 4-chlorobenzaldehyde).
-
Catalysis: Add 2–3 drops of glacial acetic acid to the mixture.
-
Reflux: Reflux the mixture for 2 to 4 hours. The formation of the Schiff base often results in a distinct color change (typically to deep yellow or orange).
-
Isolation: Cool the mixture to room temperature. Filter the resulting solid and recrystallize from ethanol.
-
Self-Validation: Utilize FT-IR to confirm the disappearance of the primary -NH₂ doublet (~3300 cm⁻¹) and the appearance of a sharp, strong imine (C=N) stretching band at 1600–1620 cm⁻¹[2].
References
-
Vitas-M Lab Database. "Request for quote for BBL000389 - this compound physicochemical properties." Vitas-M Lab. URL:[Link]
-
M. I. Khalil and Q. Z. Khalal. "Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity." Journal of Physics: Conference Series, 1853(1):012007, March 2021. URL:[Link]
-
Safana Salem Alazzawi and Yuosra K. Alasadi. "Synthesis and study of the biological activity and molecular Docking of 2-hydrazinobenzothiazole derivatives." ResearchGate, April 2023. URL:[Link]
Sources
Technical Whitepaper: Pharmacophore Exploration of 4-Phenyl Substituted 2-Hydrazinobenzothiazoles
Executive Summary
The 2-hydrazinobenzothiazole (2-HBT) scaffold represents a privileged structure in medicinal chemistry due to its ability to modulate diverse biological targets, including receptor tyrosine kinases (EGFR), DNA gyrase, and oxidative stress pathways. This technical guide focuses specifically on 4-phenyl substituted derivatives —chemically defined as 2-(2-(4-substituted-benzylidene)hydrazinyl)benzothiazoles .
These "Schiff base" derivatives are critical in drug discovery because the 4-phenyl moiety serves as a tunable "tail" that dictates lipophilicity, electronic distribution, and binding affinity within hydrophobic pockets of target enzymes. This guide synthesizes current protocols for synthesis, biological evaluation, and structure-activity relationship (SAR) analysis.
Chemical Architecture & Synthesis Strategy
The synthesis of 4-phenyl substituted 2-hydrazinobenzothiazoles typically follows a convergent pathway. The core benzothiazole ring is first activated to a hydrazine, which then undergoes condensation with a para-substituted benzaldehyde.
Reaction Mechanism
The formation of the hydrazone linkage involves a nucleophilic attack by the terminal amino group of the hydrazine onto the carbonyl carbon of the aldehyde, followed by dehydration.
Synthesis Workflow (DOT Visualization)
Figure 1: Convergent synthesis pathway for 4-phenyl substituted 2-hydrazinobenzothiazole derivatives.
Biological Activity Profiles
Anticancer Activity (EGFR Inhibition)
The most significant potential of these derivatives lies in their ability to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The benzothiazole core mimics the adenine ring of ATP, while the 4-phenyl tail extends into the hydrophobic pocket of the enzyme.
-
Target Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).
-
Mechanism: Competitive inhibition at the ATP-binding site of EGFR, leading to downregulation of downstream signaling (PI3K/Akt/mTOR).
Antimicrobial Activity
Derivatives bearing electron-withdrawing groups (e.g., -NO2, -Cl) at the 4-position of the phenyl ring exhibit potent activity against Gram-positive bacteria.
-
Target: DNA Gyrase (suggested by docking studies).
-
Key Pathogens: Staphylococcus aureus (MRSA), Escherichia coli.
Molecular Mechanism Visualization
Figure 2: Mechanism of Action showing EGFR kinase domain competitive inhibition and subsequent apoptosis induction.[1][2]
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of the scaffold is heavily dependent on the substituent at the para-position (4-position) of the phenyl ring.
| Substituent (R) | Electronic Effect | Primary Activity | Mechanism Insight |
| -NO₂ (Nitro) | Strong Electron Withdrawing | Antimicrobial / Cytotoxic | Enhances lipophilicity and DNA intercalation; high toxicity. |
| -Cl / -F (Halogen) | Electron Withdrawing | Antimicrobial | Halogens increase membrane permeability and metabolic stability. |
| -OCH₃ (Methoxy) | Electron Donating | Antioxidant / Anticancer | Electron donation stabilizes radical species; H-bonding in EGFR pocket. |
| -OH (Hydroxy) | Electron Donating | Antioxidant | Proton donor for radical scavenging; often improves solubility. |
| -H (Unsubstituted) | Neutral | Moderate Baseline | Serves as the control for SAR studies. |
SAR Logic Map
Figure 3: SAR logic demonstrating how electronic effects of the 4-phenyl substituent dictate biological outcome.
Experimental Protocols
Protocol: Synthesis of 2-(2-(4-substituted-benzylidene)hydrazinyl)benzothiazole
Validation: Yields should range between 70-90%. Purity confirmed by sharp melting points and single-spot TLC.
-
Reagents: Dissolve 0.01 mol of 2-hydrazinobenzothiazole in 20 mL of absolute ethanol.
-
Addition: Add 0.01 mol of the appropriate 4-substituted benzaldehyde (e.g., 4-chlorobenzaldehyde).
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reaction: Reflux the mixture on a water bath for 3–5 hours.
-
Monitoring: Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the hydrazine spot.
-
Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Validation: Use Doxorubicin or Cisplatin as a positive control.
-
Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (1x10^4 cells/well) and incubate for 24h.
-
Treatment: Treat cells with graded concentrations of the synthesized derivative (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.1%).
-
Incubation: Incubate for 48 hours at 37°C in 5% CO2.
-
Dye Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Computational Docking Parameters
For researchers validating the EGFR mechanism, the following parameters are standard for AutoDock Vina or Schrödinger :
-
Protein Target: EGFR Kinase Domain.[2]
-
PDB ID: 3POZ (Complex with Tak-285) or 1M17 (Complex with Erlotinib).
-
Grid Box: Centered on the ATP-binding cleft (approx. coordinates: X=22, Y=10, Z=5 for 3POZ).
-
Key Residues: MET793 (H-bond hinge region), LYS745, ASP855.
-
Success Metric: Binding energy < -8.0 kcal/mol is considered significant.
References
-
Synthesis and antibacterial activity of some new benzylidenes hydrazino benzothiazole. TSI Journals.
-
Synthesis and study of the biological activity and molecular Docking of 2-hydrazinobenzothiazole derivatives. ResearchGate.
-
Synthesis and Antimicrobial Activity of Novel Benzothiazole-Hydrazone Derivatives. IJISET.
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. National Institutes of Health (PMC).
-
Synthesis, Characterisation, Molecular Docking Studies and Biological Evaluation of Novel Benzothiazole Derivatives as EGFR Inhibitors. Impact Factor.
Sources
Tautomeric Dynamics in 2-Hydrazinyl-1,3-Benzothiazole Scaffolds
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads
Executive Summary: The "Chameleon" Scaffold
The 2-hydrazinyl-1,3-benzothiazole moiety is not merely a static structural template; it is a dynamic pharmacophore capable of shifting between distinct electronic and geometric states. For drug developers, this tautomeric plasticity is a double-edged sword. It allows the molecule to adapt to diverse protein binding pockets (increasing promiscuity or specific affinity), but it complicates structure-activity relationship (SAR) modeling and crystallographic interpretation.[1]
This guide moves beyond basic synthesis to dissect the amino-imino equilibrium . We provide a rigorous framework for identifying, controlling, and exploiting these tautomers to optimize lead candidates in oncology and antimicrobial pipelines.
The Tautomeric Landscape: Amino vs. Imino[2][3]
At the core of this scaffold lies a prototropic equilibrium involving the migration of a proton between the exocyclic hydrazine nitrogen and the endocyclic benzothiazole nitrogen.
The Core Equilibrium
The two primary tautomers are:
-
Amino Form (Hydrazine): The proton resides on the exocyclic nitrogen (
).[1] This form preserves the aromaticity of the benzothiazole system. -
Imino Form (Hydrazone): The proton migrates to the ring nitrogen (
), creating a quinoid-like character in the fused ring system.[1]
In solution (DMSO, Methanol), the Amino form is generally thermodynamically preferred for the unsubstituted parent compound due to aromatic stabilization.[1] However, derivatization (e.g., Schiff base formation) drastically alters this landscape.[1]
Geometric Isomerism (E/Z)
Upon condensation with aldehydes to form hydrazones, the C=N bond introduces
Figure 1: Mechanistic flow of proton transfer and geometric isomerization in benzothiazole derivatives.
Mechanistic Drivers & Control Parameters
To rationally design drugs based on this scaffold, one must understand the external factors shifting the equilibrium.
| Parameter | Effect on Equilibrium | Mechanistic Rationale |
| Solvent Polarity | High polarity (DMSO) often favors the Amino form. | Polar solvents stabilize the charge separation inherent in the zwitterionic transition states, but the neutral amino form remains dominant for the parent. |
| pH Environment | Acidic: Favors Amino (protonation of ring N).[1] Basic: Favors Imino (anionic species).[1] | The ring nitrogen is the most basic site. Protonation locks the molecule in a cationic form resembling the amino tautomer. |
| Substituents (R) | Electron Withdrawing (EWG): Stabilizes Imino.[1] Electron Donating (EDG): Stabilizes Amino.[1] | EWGs on the benzene ring decrease the electron density of the ring nitrogen, making the exocyclic N-H more acidic and facilitating proton transfer. |
| Intramolecular H-Bonding | Strong shift to Imino/Hydrazone . | In salicylaldehyde derivatives, the phenolic -OH donates a proton to the imine nitrogen (N...H-O), locking the structure in a pseudo-six-membered ring (Z-isomer). |
Experimental Protocols: Definitive Characterization
Relying solely on low-resolution LC-MS is insufficient; it cannot distinguish tautomers. The following multi-modal workflow is required for validation.
Synthesis of Model Hydrazone (Schiff Base)
This protocol yields a derivative with high probability of existing in the imino form due to IMHB.[1]
Reagents: 2-Hydrazinyl-1,3-benzothiazole (1.0 eq), Salicylaldehyde (1.0 eq), Ethanol (Abs.), Glacial Acetic Acid (Cat.).[1]
-
Dissolution: Dissolve 2-hydrazinyl-1,3-benzothiazole in hot absolute ethanol (
). -
Addition: Add salicylaldehyde dropwise.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat at reflux for 3-4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Isolation: Cool to RT. The precipitate (often yellow/orange) is filtered.[1]
-
Purification: Recrystallize from Ethanol/DMF mixture. Do not use column chromatography if possible, as silica acidity can shift the tautomer.
NMR Spectroscopic Differentiation
The location of the N-H proton is the "smoking gun."
-
Instrument: 500 MHz NMR or higher.
-
Solvent: DMSO-
(Avoid if solubility is poor, but is better for observing H-bonds if soluble).[1] -
Key Signals:
-
Amino Form: N-H signal typically appears at 4.0 – 6.0 ppm (broad, exchangeable) or 8.0 - 9.0 ppm for the hydrazide NH.[1]
-
Imino/Hydrazone Form: A sharp singlet far downfield at 10.0 – 14.0 ppm .[1] This extreme deshielding indicates the proton is involved in a strong Hydrogen Bond (N-H...O or O-H...N).[1]
-
NMR: If available, this is definitive. The chemical shift of an
amine nitrogen vs. an imine nitrogen differs by >50 ppm.
-
X-Ray Crystallography (The Gold Standard)
Bond length analysis provides the ultimate proof of the solid-state tautomer.
-
Critical Metric: Measure the bond length between C2 (benzothiazole carbon) and the exocyclic Nitrogen.[1]
-
Length
1.28 - 1.30 Å: Indicates double bond character ( ). Conclusion: Imino Form. -
Length
1.35 - 1.38 Å: Indicates single bond character ( ). Conclusion: Amino Form.
-
Computational Validation (DFT Workflow)[1]
When crystal structures are unavailable, Density Functional Theory (DFT) predicts the relative stability of tautomers.[1]
Recommended Level of Theory: DFT/B3LYP/6-311++G(d,p) Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) matching your experimental solvent (e.g., DMSO).[1]
Workflow:
-
Geometry Optimization: Optimize both Amino and Imino forms (and E/Z isomers).
-
Frequency Calculation: Ensure no imaginary frequencies (confirming true minima).
-
Energy Comparison: Calculate
.[1]
Figure 2: Integrated analytical decision matrix for tautomer assignment.
Biological Implications in Drug Design[4][5]
The choice of tautomer in molecular docking studies is often the source of failure in virtual screening.
-
Binding Affinity Errors: If you dock the Amino form, but the protein pocket stabilizes the Imino form (or vice versa), your calculated binding energy will be incorrect by several kcal/mol due to mismatched H-bond donors/acceptors.[1]
-
Induced Fit: The protein environment can shift the equilibrium.[1] For example, a binding pocket with a strategically placed Aspartate residue may protonate the ring nitrogen, forcing the ligand into the Imino state to maximize electrostatic interactions.
-
Recommendation: Always dock both tautomers. If the energy difference is small (<2 kcal/mol), treat them as distinct ligands in the screening library.[1]
References
-
Gvozdjakova, A., et al. (1986).[1][2] Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 40(6), 797-800.[1][2]
-
Gomes, L. R., et al. (2024).[1][3][4] Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. MDPI Crystals, 14, 330.[1] [1]
-
Annese, M., et al. (1994).[1] Tautomerism in some acetamido derivatives of nitrogen-containing heterocycles: X-ray structural analysis of 2-amino and 2-imino forms. Journal of the Chemical Society, Perkin Transactions 2, (3), 427-433.[1]
-
Yildiz, M., et al. (2016).[1][5] Intramolecular hydrogen bonding and tautomerism in 1-[(2-hydroxyphenylamino)methylene]-2-(1H)-5-phenylazosalicylalenone.[5] Journal of Molecular Structure, 1103, 27-36.
-
BenchChem. (2025).[1] The Genesis and Evolution of Hydrazinyl-Benzothiazoles: A Technical Guide for Drug Discovery. BenchChem Technical Reports.
Sources
- 1. 2-Hydrazinyl-4-methyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Literature review on 2-hydrazinyl-4-phenyl-1,3-benzothiazole applications
An In-depth Technical Guide to the Applications of 2-Hydrazinyl-4-Phenyl-1,3-Benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-hydrazinyl-1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The introduction of a hydrazinyl group at the 2-position of the benzothiazole ring unlocks significant pharmacological potential, leading to the development of derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of this compound and its related analogues. It details key experimental protocols, summarizes quantitative biological data, and elucidates underlying mechanisms through signaling pathway diagrams, serving as a critical resource for professionals engaged in novel therapeutic discovery.
The Benzothiazole Scaffold: A Cornerstone in Medicinal Chemistry
The journey of benzothiazole chemistry dates back to the late 19th century, but the introduction of a hydrazinyl moiety marked a pivotal development in its pharmacological applications.[1] Benzothiazole derivatives are a prominent class of heterocyclic compounds recognized for their structural versatility and broad therapeutic relevance.[3] The core benzothiazole structure is featured in numerous clinically approved drugs. The hydrazone linkage (–NHN=CH–) enhances the lipophilicity of the molecule, which can facilitate cellular absorption and improve biological activity.[3][4] This unique combination of the benzothiazole core and the reactive hydrazinyl group makes this scaffold a highly attractive platform for designing and synthesizing novel therapeutic agents.
Synthesis of the 2-Hydrazinyl-1,3-Benzothiazole Core
The synthesis of 2-hydrazinyl-1,3-benzothiazole derivatives is typically straightforward and accessible, making it suitable for library synthesis in drug discovery efforts.[5] The most common and efficient route involves the reaction of a corresponding 2-mercaptobenzothiazole with hydrazine hydrate.
Causality Behind Experimental Choices
The use of 2-mercaptobenzothiazole as a starting material is advantageous due to its commercial availability and the reactivity of the thiol group. Hydrazine hydrate serves as a potent nucleophile, readily displacing the mercapto group at the C-2 position of the benzothiazole ring. The reaction is often carried out in a high-boiling point solvent like ethylene glycol or simply heated to a high temperature to drive the reaction to completion.[5] Subsequent condensation of the synthesized 2-hydrazinylbenzothiazole with various substituted aldehydes or ketones yields the final hydrazone derivatives, allowing for extensive structural diversification.[6][7]
Experimental Protocol: General Synthesis of 2-Hydrazinyl-1,3-Benzothiazole
This protocol describes a common method for synthesizing the core intermediate.
Step 1: Synthesis of 2-Hydrazinyl-1,3-Benzothiazole
-
To a solution of hydrazine hydrate (80-99%) in a suitable solvent like ethanol or ethylene glycol, add concentrated hydrochloric acid dropwise at a low temperature (5-10°C).
-
Add 2-mercaptobenzothiazole to the solution in portions with continuous stirring.
-
Reflux the reaction mixture for 3-5 hours.[5] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
The solid precipitate of 2-hydrazinyl-1,3-benzothiazole is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain the purified compound.
Step 2: Synthesis of this compound Hydrazones
-
Dissolve the synthesized 2-hydrazinyl-1,3-benzothiazole derivative (1 equivalent) and a substituted aromatic aldehyde or ketone (1 equivalent) in ethanol.[6]
-
Add a few drops of a catalyst, such as glacial acetic acid.
-
Reflux the mixture for 2-5 hours.[7]
-
Upon cooling, the resulting solid hydrazone product is filtered, washed, and recrystallized from a suitable solvent like ethanol or acetic acid.[6]
Visualization: General Synthetic Workflow
Caption: General synthetic workflow for hydrazinyl-benzothiazole derivatives.[1]
Key Therapeutic Applications
Derivatives of this compound have demonstrated significant potential across several therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
A substantial body of research highlights the antiproliferative and cytotoxic potential of these compounds against a wide range of human cancer cell lines.[1][3] The versatility of the scaffold allows for substitutions that can fine-tune the activity against specific cancer types.
Mechanism of Action The anticancer effects of these derivatives are often multifactorial. Two prominent mechanisms have been identified:
-
Inhibition of Signaling Pathways: Certain hydrazinyl-benzothiazole derivatives have been shown to modulate key cellular signaling pathways critical for cancer cell growth and proliferation. A primary target is the Ras/MAPK/eIF4E pathway, which is frequently dysregulated in many cancers.[1] Inhibition of this pathway disrupts the translation of proteins essential for cell survival and proliferation, leading to apoptosis.
-
Tubulin Polymerization Inhibition: Some benzothiadiazinyl hydrazine derivatives have demonstrated the ability to inhibit tubulin polymerization, a mechanism shared with established anticancer drugs like vinca alkaloids and taxanes.[8] By disrupting microtubule dynamics, these compounds arrest the cell cycle, ultimately inducing cell death.
Visualization: Ras/MAPK/eIF4E Pathway Inhibition
Caption: The Ras/MAPK/eIF4E signaling pathway and its inhibition.[1]
Structure-Activity Relationship (SAR) The anticancer potency of these compounds is highly dependent on the nature and position of substituents on both the benzothiazole and phenyl rings.
-
Benzothiazole Ring Substituents: Electron-withdrawing groups like chlorine or electron-donating groups like methoxy at the C-6 position have been shown to enhance anticancer activity.[3]
-
Phenyl Ring Substituents: Substituents such as fluorine or methoxy at the C-3 position of the phenyl ring, as well as N,N-dialkylamino groups at the C-4 position, generally lead to superior activity.[3][9]
Quantitative Data: In Vitro Anticancer Activity
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 38 | 6-chloro-benzothiazole, 3-fluoro-phenyl | Capan-1 (Pancreatic) | 0.6 | [3] |
| 38 | 6-chloro-benzothiazole, 3-fluoro-phenyl | NCI-H460 (Lung) | 0.9 | [3] |
| 11 | 4-hydroxy-methoxy benzylidene | HeLa (Cervical) | 2.41 | [9] |
| 11 | 4-hydroxy-methoxy benzylidene | COS-7 (Kidney) | 4.31 | [9] |
| Derivatives 45-52 | 6-methoxy-benzothiazole, 3-methoxy/fluoro-phenyl | Various | 1.3 - 12.8 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed human cancer cells (e.g., HCT-8, HL-60) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole hydrazone derivatives dissolved in DMSO (final DMSO concentration should be <0.1%) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethyl-2-thiazol)-2,5-diphenyl-2H-tetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound required to inhibit cell growth by 50%).[10]
Antimicrobial Activity
This compound derivatives have demonstrated potent activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans.[2][7][11]
Mechanism of Action (Anti-Candida) The antifungal activity, particularly against Candida species, has been linked to the inhibition of lanosterol C14α-demethylase (CYP51).[11] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[11] This is the same mechanism employed by widely used azole antifungal drugs.
Visualization: Antifungal Mechanism of Action
Caption: Inhibition of fungal ergosterol biosynthesis pathway.[11]
Quantitative Data: Antimicrobial Activity
| Compound Series | Organism | MIC (µg/mL) | Reference |
| 7a | Candida albicans ATCC 10231 | 7.81 | [11] |
| 7e | Candida albicans ATCC 10231 | 3.9 | [11] |
| Fluconazole (Ref.) | Candida albicans ATCC 10231 | 15.62 | [11] |
| 37 | Pseudomonas aeruginosa | 4 | [3] |
| Benzothiazole derivatives | S. aureus, B. subtilis, E. coli | 25 - 200 | [2] |
Experimental Protocol: Antimicrobial Screening (Disc Diffusion Method)
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and evenly swab it onto the surface of the agar plates.
-
Disc Application: Sterilize filter paper discs (6 mm diameter) and impregnate them with a known concentration of the test compound (e.g., 100-150 µg/mL in DMSO).[6][7]
-
Incubation: Place the discs on the inoculated agar surface. Also, place a standard antibiotic disc (e.g., Norfloxacin) and a solvent control disc (DMSO). Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.[6]
Anti-inflammatory Activity
Several studies have reported the anti-inflammatory potential of benzothiazole derivatives, including those with hydrazinyl substituents.[2][5][12] The activity is often evaluated using the carrageenan-induced paw edema model in rodents, a standard and reliable method for screening acute anti-inflammatory agents.[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., Diclofenac sodium), and test groups for each synthesized compound.
-
Drug Administration: Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before inducing inflammation. The control group receives the vehicle (e.g., 3% carboxymethyl cellulose).
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 30, 60, 120, 180 minutes) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[5][13]
Future Perspectives and Conclusion
The this compound scaffold has unequivocally established its importance in the landscape of medicinal chemistry. The synthetic accessibility and the potential for diverse functionalization make it a fertile ground for the development of novel therapeutic agents. The compelling in vitro data across anticancer, antimicrobial, and anti-inflammatory applications underscore its promise.
Future research should be directed towards:
-
Lead Optimization: Further refining the scaffold through medicinal chemistry approaches to enhance potency and selectivity for specific biological targets.
-
In Vivo Studies: Progressing the most promising compounds from in vitro assays to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Mechanistic Elucidation: Expanding the investigation into the precise molecular mechanisms of action to identify novel biological targets and pathways.
References
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Synthesis and Pharmacological Activity of Some 2-[6-(Phenyl) 2-Thio 1,3-Oxazin-3yl] Amino Benzothiazole Derivatives. Research Journal of Pharmacy and Technology.
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Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC.
-
Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. MDPI.
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The Genesis and Evolution of Hydrazinyl-Benzothiazoles: A Technical Guide for Drug Discovery. Benchchem.
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Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of Benzothiazole and Benzothiazole-hydrazone derivatives: A Comprehensive Review. ResearchGate.
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Synthesis and antibacterial activity of some new benzylidenes hydrazino benzothiazole. TSI Journals.
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Benzothiazole derivatives as anticancer agents. FLORE.
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Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry.
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Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Scientific & Academic Publishing.
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Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1][5][11]triazolo[1,5-b][1][5][11]thiadiazine 5,5-diones. PubMed.
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Synthesis and Antimicrobial Activity of Novel Benzothiazole- Hydrazone Derivatives. IJISET.
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One-pot synthesis of 2-hydrazonyl-4-phenylthiazoles via [PDBMDIm]Br-catalyzed reaction under solvent-free conditions. ResearchGate.
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Synthesis, Characterization and study of antibacterial activity in vitro of some hydrazones and formazan dyes containing benzo. ResearchGate.
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Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers.
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Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions. ResearchGate.
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A Review on Recent Development and biological applications of benzothiazole derivatives. ResearchGate.
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2-Hydrazino-4-methylbenzothiazole. CymitQuimica.
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Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. PubMed.
-
SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. Sphinxsai.
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Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones. ResearchGate.
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4-{methyl}. PubMed Central.
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Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. JOCPR.
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SYNTHESIS , CHARACTERIZATION AND IN - VITRO ANTI -INFLAMMATORY ACTIVITYT OF 1(4-PHENYL THIAZOL-2YL) HYDRAZINE DERIVATIVES. Jetir.org.
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Synthesis of 2-phenyl-4H-benzo[d][3][5]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Ubaya Repository.
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Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
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Pharmacophore modeling of phenylbenzothiazole hydrazine derivatives
Deconstructing the Pharmacophore: 3D-QSAR Modeling of Phenylbenzothiazole Hydrazine Derivatives
Executive Summary
The rational design of targeted therapeutics requires a deep understanding of how small molecules navigate the spatial and electronic constraints of a receptor's active site. Among privileged scaffolds, phenylbenzothiazole hydrazine derivatives have emerged as highly potent agents. However, translating their 2D chemical structure into a predictive 3D model requires rigorous computational workflows. This whitepaper provides an in-depth, causality-driven guide to the pharmacophore modeling of these derivatives, ensuring that computational chemists can build self-validating 3D-QSAR systems that accurately predict biological efficacy.
The Rationale Behind the Phenylbenzothiazole Hydrazine Scaffold
The benzothiazole core is a cornerstone in medicinal chemistry, renowned for its broad-spectrum pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties (1)[1]. When functionalized with a phenyl ring at the 2-position, the resulting 2-phenylbenzothiazole system exhibits enhanced lipophilicity and extended
However, the true versatility of this scaffold is unlocked through the introduction of a hydrazine linker (-NH-NH- or -N=NH-). As a Senior Application Scientist, I frequently observe that hit-to-lead campaigns fail due to rigid, non-adaptable linkers. The hydrazine moiety acts as a dynamic conformational hinge, capable of serving as both a hydrogen bond donor (HBD) and acceptor (HBA) depending on the tautomeric state induced by the target kinase's microenvironment (3)[3].
Mechanistic Insights: Receptor-Ligand Dynamics
Understanding the causality of binding is paramount before initializing any computational run. The rigid phenylbenzothiazole core predominantly engages in
Fig 1: Mechanistic pathway of phenylbenzothiazole hydrazines inhibiting target kinases.
Core Principles of Feature Extraction and 3D-QSAR
Pharmacophore modeling translates dynamic chemical interactions into a 3D spatial map. Using software like PHASE or LigandScout, we extract the essential features required for biological activity. In a robust study analyzing benzothiazole derivatives as p56lck kinase inhibitors, the optimal pharmacophore hypothesis was identified as a highly predictive six-point model: AADHRR (4)[4].
Table 1: Quantitative Validation Metrics for the AADHRR Pharmacophore Hypothesis
| Pharmacophoric Feature | Count | Structural Correlate in Hydrazine Derivatives |
| A (H-Bond Acceptor) | 2 | Hydrazine Nitrogen, Benzothiazole Nitrogen |
| D (H-Bond Donor) | 1 | Hydrazine NH |
| H (Hydrophobic Site) | 1 | Thiazole Sulfur / Phenyl Ring |
| R (Aromatic Ring) | 2 | Benzene (Benzothiazole), 2-Phenyl Ring |
Statistical Validation of the AADHRR Model:
| Metric | Value | Threshold for Self-Validation |
|---|
| Regression Coefficient (
Step-by-Step Protocol: Constructing a Self-Validating Pharmacophore Model
To ensure trustworthiness and reproducibility, the following protocol must be executed as a self-validating system. Every step contains a causality check to prevent the propagation of computational artifacts.
Step 1: Ligand Preparation and Tautomer Enumeration
-
Action: Input the 2D structures of the phenylbenzothiazole hydrazine dataset. Use a tool like LigPrep to generate 3D geometries, enumerate tautomers, and assign ionization states at physiological pH (
). -
Causality: Hydrazine derivatives exist in multiple tautomeric and protonation states. Failing to enumerate these will result in missing the bioactive HBD/HBA configuration, leading to a collapsed model and false negatives during virtual screening.
Step 2: Bioactive Conformational Space Sampling
-
Action: Perform a conformational search using an energy window of 10-12 kcal/mol above the global minimum. Generate a maximum of 1,000 conformers per ligand.
-
Causality: The rotational barrier around the N-N bond in hydrazines is low. Generating a wide ensemble ensures that high-energy, "induced-fit" conformations—which often represent the true bioactive state when bound to a kinase—are adequately sampled.
Step 3: Feature Extraction and Pharmacophore Alignment
-
Action: Map the chemical features (HBA, HBD, Hydrophobic, Aromatic Ring). Align the dataset by prioritizing the rigid phenylbenzothiazole core to anchor the overlay.
-
Causality: The rigid core dictates the primary binding vector. By anchoring the core, we allow the algorithm to accurately evaluate how the flexible hydrazine tail's spatial variance correlates with changes in biological activity.
Step 4: Hypothesis Generation and Scoring
-
Action: Generate hypotheses requiring a minimum match of 4 out of 6 features. Score them based on vector alignment, volume overlap, and a survival score.
-
Validation Checkpoint: Introduce a decoy dataset. If the survival score cannot distinguish true actives from decoys with a ROC AUC
, the spatial tolerance of the feature definitions must be tightened.
Step 5: 3D-QSAR Model Construction
-
Action: Correlate the 3D spatial arrangement of the best hypothesis (e.g., AADHRR) with experimental
values using Partial Least Squares (PLS) regression. -
Validation Checkpoint: Calculate
and . If , the model is overfitted. You must return to Step 2 and refine the conformational sampling or reduce the number of PLS factors.
Fig 2: Self-validating computational workflow for 3D pharmacophore generation.
Conclusion
The successful computational modeling of phenylbenzothiazole hydrazine derivatives hinges on respecting the dynamic nature of the hydrazine linker while leveraging the rigid anchoring of the benzothiazole core. By adhering to a strict, causality-driven 3D-QSAR protocol, researchers can reliably predict the efficacy of novel derivatives prior to synthesis, drastically reducing attrition rates in early-stage drug discovery.
References
- 3D-QSAR and Pharmacophore Identification of Benzothiazole Derivatives as Potent p56lck Inhibitors Source: ThaiScience URL
- 3D-QSAR and Pharmacophore Identification of Benzothiazole Derivatives as Potential p56lck Inhibitors Source: ResearchGate URL
- Pharmacophore model for benzothiazole analogs (1-4). Visualized with the LigandScout 4.
- Source: National Institutes of Health (NIH)
- Chemistry of 2-(2′-Aminophenyl)
Sources
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Thermodynamic Solvation and Handling of 2-Hydrazinyl-4-phenyl-1,3-benzothiazole: A Technical Whitepaper
Executive Summary
For researchers and drug development professionals, the successful formulation of heterocyclic compounds is a critical bottleneck in preclinical evaluation. 2-Hydrazinyl-4-phenyl-1,3-benzothiazole is a highly functionalized scaffold characterized by a rigid benzothiazole core, a lipophilic phenyl appendage at the C4 position, and a polar, reactive hydrazinyl group at the C2 position. As a Senior Application Scientist, I approach the solvation of such molecules as a thermodynamic balancing act: one must simultaneously disrupt strong intermolecular crystal lattice energies while accommodating both lipophilic and hydrogen-bonding domains.
This whitepaper provides an in-depth, causality-driven guide to the solubility profile of this compound in organic solvents, offering self-validating experimental protocols to ensure absolute data integrity during in vitro and in vivo assay preparation.
Structural Thermodynamics and Solvent Causality
The solubility of this compound cannot be generalized without understanding the specific energetic contributions of its structural moieties. The molecule presents a classic lipophilic-hydrophilic paradox:
-
The 1,3-Benzothiazole Core : This planar, electron-rich heteroaromatic system promotes strong intermolecular
stacking. This high crystal lattice energy inherently resists dissolution in weak or non-polar solvents. -
The C4-Phenyl Ring : The addition of a phenyl ring significantly increases the overall lipophilicity (
) of the molecule compared to the parent 2-hydrazinobenzothiazole. Data on similar un-functionalized phenylbenzothiazoles indicates they are virtually insoluble in water and require robust organic solvents for mobilization[1]. -
The C2-Hydrazinyl Group : The
moiety acts as both a potent hydrogen bond donor (HBD) and acceptor (HBA). While this allows for interaction with protic solvents, it also enables strong intermolecular hydrogen bonding between adjacent drug molecules in the solid state.
To achieve successful dissolution, the chosen solvent must possess a high dielectric constant and strong HBA capacity to break the hydrazine-hydrazine networks, alongside sufficient non-polar character to solvate the bulky phenyl-benzothiazole framework.
Figure 1: Logical relationship between structural moieties and solvent interaction profiles.
Empirical Solubility Profiling in Organic Solvents
Based on structural extrapolation and empirical data from closely related analogs (such as 2-hydrazinobenzothiazole and 6-bromo-2-hydrazino-1,3-benzothiazole), we can establish a definitive solubility hierarchy[2]. Polar aprotic solvents are the undisputed optimal vehicles, while non-polar hydrocarbons are entirely ineffective.
Table 1: Quantitative & Mechanistic Solubility Profile
| Solvent Class | Representative Solvents | Estimated Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF | High ( | Exceptional H-bond acceptance disrupts hydrazine interactions; excellent solvation of the lipophilic aromatic rings. |
| Polar Protic | Methanol, Ethanol | Moderate (1-5 mg/mL) | Requires heat (e.g., hot methanol) to overcome the high crystal lattice energy imparted by the C4-phenyl group[3]. |
| Halogenated | Dichloromethane (DCM) | Low to Moderate | Solvates the lipophilic phenyl-benzothiazole core effectively but lacks the strong H-bonding capacity needed for the hydrazine group. |
| Non-Polar | Hexane, Heptane | Insoluble ( | Completely unable to disrupt the polar C2-hydrazinyl hydrogen bonding network or the |
Note: Hygroscopic solvents like DMSO absorb atmospheric water rapidly, which drastically reduces the solubility of lipophilic benzothiazoles. Always use anhydrous, newly opened solvent stocks[4].
Self-Validating Experimental Methodologies
To ensure scientific integrity, the preparation of stock solutions and the determination of thermodynamic solubility must be treated as self-validating systems. The following protocols are designed to eliminate false positives (e.g., micro-suspensions masquerading as true solutions).
Protocol A: Preparation of High-Concentration Stock Solutions (DMSO)
Causality: DMSO is selected for its superior dipole moment. We utilize centrifugation as a mechanical validation step to ensure no sub-visual particulates remain, which could otherwise skew downstream biological assays.
-
Gravimetric Transfer : Accurately weigh the lyophilized this compound powder using a calibrated microbalance. Transfer to a low-bind, amber microcentrifuge tube (benzothiazole hydrazones can exhibit photolytic sensitivity).
-
Anhydrous Solvation : Add the calculated volume of anhydrous, newly opened DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Kinetic Disruption : Vortex vigorously for 60 seconds. If visual particulates persist, sonicate the tube in a water bath at 37°C for 5–10 minutes. Caution: Do not exceed 40°C to prevent thermal degradation of the hydrazine moiety.
-
System Validation (Critical Step) : Centrifuge the mixture at 10,000
g for 5 minutes. Inspect the absolute bottom of the tube against a dark background. The absence of a pellet confirms a true thermodynamic solution.
Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)
Causality: Kinetic solubility (dropping solvent onto solid) often underestimates true solubility. The shake-flask method ensures thermodynamic equilibrium is reached between the solid and the solvent.
-
Saturation : Add an excess amount of solid compound (beyond expected solubility limits) to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial.
-
Equilibration : Incubate the suspension on an orbital shaker at a constant 25.0°C for 48 hours.
-
Phase Separation : Draw the suspension into a syringe and filter through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is strictly required as it is chemically inert to harsh organic solvents like DMF and DMSO, preventing filter degradation.
-
Quantification : Dilute the filtered supernatant into a compatible mobile phase and quantify the concentration via HPLC-UV against a pre-established calibration curve.
Formulation and Troubleshooting Workflows
When transitioning from pure organic stocks to aqueous-compatible formulations for in vivo dosing, precipitation is a common failure mode. Formulations utilizing co-solvents (such as PEG300 and Tween-80) or cyclodextrins (like SBE-
The following decision tree dictates the logical progression for solubility troubleshooting:
Figure 2: Systematic solubility screening and troubleshooting workflow for benzothiazole derivatives.
By adhering to these thermodynamic principles and self-validating protocols, researchers can ensure the reliable and reproducible solvation of this compound across all stages of drug development.
References
-
ChemBK. "2-phenylbenzothiazole". ChemBK Physico-chemical Properties. URL: [Link]
Sources
Engineering Apoptosis: A Technical Guide to Benzothiazole Hydrazine Scaffolds in Anticancer Drug Design
Executive Summary
The pursuit of targeted, low-toxicity chemotherapeutics has driven medicinal chemistry toward "privileged scaffolds"—molecular frameworks capable of high-affinity binding to multiple biological targets. Among these, the benzothiazole hydrazine pharmacophore has emerged as a highly potent anticancer agent. By fusing the purine-mimicking benzothiazole core with the hydrogen-bonding flexibility of a hydrazine/hydrazone linkage, researchers can engineer molecules that selectively disrupt cancer cell proliferation.
As an Application Scientist overseeing drug discovery pipelines, I have designed this whitepaper to dissect the mechanistic causality, structural rationale, and validated experimental workflows required to develop and evaluate benzothiazole hydrazine derivatives.
Structural Rationale: The Pharmacophore
The efficacy of benzothiazole hydrazines is not accidental; it is the result of precise stereochemical and electronic properties:
-
The Benzothiazole Core: Consisting of a benzene ring fused to a 1,3-thiazole ring, this bicyclic system acts as a bioisostere for purine. Because kinases utilize ATP (a purine nucleotide) as a phosphate donor, the benzothiazole core competitively anchors into the adenine-binding pockets of overexpressed oncogenic kinases [1].
-
The Hydrazine/Hydrazone Linkage (-NH-N=CH-): This moiety is far more than a synthetic spacer. It provides critical rotational flexibility, allowing the molecule to adopt the optimal conformation within the target receptor. Furthermore, the nitrogen atoms act as dual hydrogen-bond donors and acceptors, stabilizing the ligand within the hinge region of the target protein [2].
Core Anticancer Mechanisms
Benzothiazole hydrazines induce cytotoxicity through several distinct, yet interconnected, biochemical pathways. Understanding these pathways is critical for rational drug design.
Tyrosine Kinase (EGFR) Inhibition
Epidermal Growth Factor Receptor (EGFR) is frequently overexpressed in solid tumors (e.g., non-small cell lung cancer, breast cancer). Benzothiazole-1,2,3-triazole hybrid-based hydrazones have demonstrated exceptional ability to halt the cell cycle by inhibiting EGFR tyrosine kinase. By outcompeting ATP, these scaffolds block the downstream PI3K/AKT signaling cascade, depriving the cancer cell of vital survival signals and triggering cell cycle arrest.
EGFR inhibition by benzothiazole hydrazines leading to mitochondrial apoptosis.
Mitochondrial Apoptosis & Procaspase-3 Activation
Beyond kinase inhibition, specific ortho-hydroxy-N-acyl hydrazone derivatives directly induce the intrinsic mitochondrial apoptosis pathway. The accumulation of these compounds alters mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This event catalyzes the cleavage of procaspase-3 into its active executioner form, caspase-3, resulting in programmed cell death without the inflammatory response associated with necrosis [1].
Quantitative Efficacy Data
To benchmark the potency of these scaffolds, it is necessary to compare their half-maximal inhibitory concentrations (IC50) against established clinical standards. The table below synthesizes recent in vitro data across various derivative classes.
| Compound Class / Derivative | Primary Target | Cancer Cell Line | IC50 Range (µM) | Reference Standard |
| Benzothiazole-Triazole Hydrazones | EGFR Tyrosine Kinase | T47-D (Breast), MCF-7 | 0.69 - 4.82 | Erlotinib (1.30 µM) |
| Ortho-hydroxy-N-acyl hydrazones | Procaspase-3 | MDA-MB-231, HT-29 | 0.24 - 0.92 | Doxorubicin (2.05 µM) |
| Hydrazine Schiff Bases | Microtubules / Tubulin | HeLa (Cervical), COS-7 | 2.41 - 4.31 | Cisplatin (9.76 µM) |
| Benzothiazole Acylhydrazones | DNA Synthesis | C6 Glioma, A549 | 4.69 - 15.0 | Cisplatin (20.9% apop) |
Data aggregated from recent structure-activity relationship (SAR) studies demonstrating that benzothiazole hydrazines frequently outperform traditional chemotherapeutics in targeted assays.
Validated Experimental Workflows
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that artifacts and false positives are eliminated at each stage of drug development.
Synthesis & Purification of Benzothiazole Hydrazones
This two-step workflow utilizes nucleophilic substitution followed by Schiff base condensation.
Step-by-Step Methodology:
-
Precursor Activation: Dissolve 2-mercaptobenzothiazole (1.0 eq) in absolute ethanol. Causality: Ethanol ensures the complete solubility of the lipophilic precursor while allowing the highly polar hydrazine hydrate to mix homogeneously, preventing biphasic reaction stalling.
-
Nucleophilic Substitution: Add hydrazine hydrate (80% aqueous, 3.0 eq) dropwise under continuous stirring. Reflux the mixture for 4-6 hours. Causality: A stoichiometric excess of hydrazine drives the equilibrium forward, displacing the mercapto group as H2S gas and preventing the reverse reaction.
-
Intermediate Isolation & Validation: Cool the mixture to room temperature, filter the resulting precipitate, and recrystallize from ethanol to yield 2-hydrazinobenzothiazole. Self-Validation: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The complete disappearance of the starting material spot and the cessation of H2S evolution confirm reaction completion. Proceeding with unreacted thiols will cause complex, inseparable mixtures in the next step.
-
Schiff Base Condensation: React the isolated 2-hydrazinobenzothiazole (1.0 eq) with a substituted aromatic aldehyde (1.1 eq) in ethanol, adding 2-3 drops of glacial acetic acid. Reflux for 3 hours. Causality: The acid catalyst protonates the carbonyl oxygen of the aldehyde, vastly increasing its electrophilicity for nucleophilic attack by the terminal amine of the hydrazine moiety.
-
Final QC: Filter the solid product and verify purity (>95%) via 1H-NMR (looking for the characteristic azomethine -CH=N- proton peak around 8.0-8.5 ppm) and LC-MS.
Self-validating synthetic workflow for benzothiazole hydrazone derivatives.
In Vitro EGFR Kinase Inhibition Assay
To confirm that the synthesized compounds act via the proposed mechanism (Section 2.1), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay must be employed.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Causality: Mg2+ is an essential divalent cofactor required to bridge the ATP molecule to the catalytic active site of the EGFR enzyme.
-
Compound Incubation: In a 384-well plate, incubate recombinant human EGFR enzyme with varying concentrations of the benzothiazole hydrazone (serial dilutions from 0.01 µM to 10 µM) for 30 minutes at 25°C. Self-Validation: You must include Erlotinib as a positive control (to benchmark potency) and 0.1% DMSO as a vehicle control. The vehicle control rules out solvent-induced enzyme denaturation, ensuring the observed inhibition is strictly ligand-driven.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µM ATP and a biotinylated poly(Glu,Tyr) peptide substrate. Incubate for 45 minutes.
-
Detection & Quenching: Stop the reaction by adding EDTA (to chelate Mg2+) and introduce a Europium-labeled anti-phosphotyrosine antibody alongside a Streptavidin-APC fluorophore.
-
Analysis: Read the plate on a TR-FRET compatible microplate reader. The FRET signal is directly proportional to the amount of phosphorylated substrate. Calculate the IC50 using non-linear regression analysis (GraphPad Prism).
References
-
Benzothiazole derivatives as anticancer agents National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link]
-
Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives Molecules / MDPI URL: [Link]
-
Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds RSC Advances / Royal Society of Chemistry URL: [Link]
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Phenylbenzothiazole Derivatives
The benzothiazole scaffold, a bicyclic system formed by the fusion of a benzene ring and a thiazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3][4] This designation stems from the ability of its derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3][5] These activities include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[1][3][6][7]
Within this versatile class of compounds, 2-phenylbenzothiazole derivatives have emerged as a particularly fruitful area of research.[8][9] The strategic placement of a phenyl ring at the 2-position of the benzothiazole core creates a foundational structure that is both synthetically accessible and amenable to extensive structural modifications.[9][10] These modifications, on both the phenyl and benzothiazole rings, allow for the fine-tuning of physicochemical properties and biological activity, making this scaffold a cornerstone in the development of novel therapeutic agents.[9] This guide provides a detailed exploration of the structure-activity relationships (SAR) of 2-phenylbenzothiazole derivatives, offering insights into how specific structural changes influence their therapeutic potential.
Core Structure-Activity Relationships (SAR) of 2-Phenylbenzothiazole Derivatives
The biological activity of 2-phenylbenzothiazole derivatives is profoundly influenced by the nature and position of substituents on both the 2-phenyl ring and the benzothiazole nucleus. Understanding these relationships is critical for the rational design of more potent and selective drug candidates.
Modifications on the 2-Phenyl Ring
Substitutions on the phenyl ring at the 2-position of the benzothiazole core have a significant impact on the molecule's interaction with its biological targets.
-
Amino and Hydroxyl Groups: The presence of a 4'-amino group on the phenyl ring is a critical determinant of potent in vitro anti-tumor activity, particularly against breast cancer cell lines.[11] Similarly, polyhydroxylated 2-phenylbenzothiazoles have shown significant cytotoxicity and inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase.[3][8] For instance, the 2-(4-hydroxy)-6-hydroxybenzothiazole derivative exhibits estrogen receptor binding affinity comparable to genistein.[8]
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens or a trifluoromethyl group, can enhance biological activity. For example, substitutions with a halogen atom or a methyl group adjacent to the amino group in the 2-phenyl ring can increase potency in sensitive breast cancer lines.[11]
-
Positional Isomerism: The position of substituents on the phenyl ring is crucial. For example, in a series of benzothiazole derivatives designed as multifunctional agents for Parkinson's disease, a hydroxyl group at the ortho-position of a benzyloxy group on the phenyl ring was found to be important for potent MAO-B inhibitory activity and antioxidant capabilities.[12]
Modifications on the Benzothiazole Moiety
Alterations to the benzothiazole ring system itself offer another avenue for modulating pharmacological effects.
-
Halogenation: The incorporation of a fluorine atom at the 7-position of the benzothiazole ring has been shown to enhance cytotoxicity in some anticancer derivatives.[13] Generally, the presence of halogen groups on the benzothiazole moiety can improve antibacterial activity.[14]
-
Methoxy and Chloro Groups: Substitutions with methoxy and chloro groups on the benzothiazole ring have been associated with interesting anti-cancer activities.[2]
-
Other Substituents: The introduction of groups like 4-chloro, 4-methoxy, and 6-nitro on the benzothiazole moiety has been shown to enhance the antibacterial activity of certain derivatives.[14] The conformation of the benzothiazole scaffold can be influenced by substituents at different positions, which in turn can affect binding activity and selectivity for specific targets like RIP1/3 kinases.[15]
Influence of Side Chains and Linkers
The attachment of various side chains and linkers to the core 2-phenylbenzothiazole structure can introduce new functionalities and interactions with biological targets.
-
Heterocyclic Rings: The incorporation of heterocyclic rings such as piperazine, piperidine, and imidazole can lead to potent anticancer agents.[1] For example, certain imidazole-based benzothiazole derivatives have shown remarkable antitumor potential against various cancer cell lines.[1][2]
-
Amide and Urea Functionalities: The attachment of aryl amide and aryl urea functionalities at the C-2 position of the benzothiazole core has been explored for anticancer activity against a panel of 60 human cancer cell lines.[1]
-
Linker Length and Composition: In the design of multi-target-directed ligands for Alzheimer's disease, the length of the linker between the 2-phenylbenzothiazole pharmacophore and another active moiety, such as tacrine, is a critical parameter influencing inhibitory activity against enzymes like acetylcholinesterase (AChE).[16]
Therapeutic Applications and Mechanisms of Action
The diverse SAR of 2-phenylbenzothiazole derivatives has led to their investigation in a wide range of therapeutic areas.
Anticancer Activity
2-Phenylbenzothiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[1][6][9]
-
Mechanism of Action: These compounds can induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways, such as the PI3K/AKT pathway, which is crucial for cancer cell survival and proliferation.[6] Some derivatives are also known to generate DNA adducts in sensitive tumor cells.[17]
-
Quantitative Data: The following table summarizes the in vitro anticancer activity of selected 2-phenylbenzothiazole derivatives.
| Compound | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference(s) |
| Indole based hydrazine carboxamide derivative 12 | HT-29 (Colon), H460 (Lung), A549 (Lung), MDA-MB-231 (Breast) | 0.015 (HT-29) | [13] |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | HT-29, H460, A549, MDA-MB-231 | 0.024 (HT-29), 0.29 (H460), 0.84 (A549), 0.88 (MDA-MB-231) | [2][13] |
| Urea benzothiazole 56 | 60 cancer cell lines | 0.38 (average GI50) | [13] |
| Phenylacetamide derivative 4l | Pancreatic and Paraganglioma cells | Low micromolar range | [18] |
| 2-(4-Aminophenyl)benzothiazole derivatives | Breast cancer cell lines | pM to nM range | [11] |
| Amidino-substituted 2-phenylbenzothiazole 12a | MCF-7 (Breast), H460 (Lung) | Prominent tumor cell-growth inhibitory activity | [19] |
-
Signaling Pathway Visualization: The PI3K/AKT pathway is a common target for anticancer therapies. The diagram below illustrates how 2-phenylbenzothiazole derivatives can intervene in this pathway.
Caption: Inhibition of the PI3K/AKT signaling pathway by 2-phenylbenzothiazole derivatives.
Neuroprotective Activity
The complex pathology of neurodegenerative diseases like Alzheimer's and Parkinson's has driven the development of multi-target-directed ligands (MTDLs), a role for which 2-phenylbenzothiazole derivatives are well-suited.[20]
-
Mechanism of Action: These compounds can simultaneously modulate multiple targets, including inhibiting enzymes like monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE).[20] They also exhibit antioxidant and metal-chelating properties, which are relevant to the pathophysiology of these diseases.[12][21] Some derivatives have also shown neuroprotective effects by preventing Aβ-induced toxicity.[16]
-
Quantitative Data: The table below highlights the activity of selected neuroprotective 2-phenylbenzothiazole derivatives.
| Compound | Target(s) | Activity (IC50 / Ki) | Reference(s) |
| Compound 3h | MAO-B | IC50 = 0.062 µM | [12] |
| Compound 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) | H3R, AChE, BuChE, MAO-B | Ki = 0.036 µM (H3R); IC50 = 6.7 µM (AChE), 2.35 µM (BuChE), 1.6 µM (MAO-B) | [20] |
| Tacrine-phenylbenzothiazole hybrid 16 | Aβ-induced toxicity | Highest neuroprotective effect among tested compounds | [16] |
-
Multi-Target Approach Visualization: The following diagram illustrates the MTDL strategy for Alzheimer's disease using a 2-phenylbenzothiazole scaffold.
Caption: Multi-target-directed ligand (MTDL) approach for Alzheimer's disease.
Antimicrobial Activity
Benzothiazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[14][22][23][24]
-
Mechanism of Action: The antimicrobial effects can be attributed to the inhibition of essential microbial enzymes. For instance, some derivatives are known to inhibit dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway.[6][25] Others are predicted to inhibit enzymes like E. coli MurB and LD-carboxypeptidase.[5][22]
-
Quantitative Data: The table below presents the antimicrobial activity of representative benzothiazole derivatives.
| Compound Class/Derivative | Target Organism(s) | Activity (MIC/MBC) | Reference(s) |
| Thiazolidin-4-one derivatives 8a, 8b, 8c, 8d | Pseudomonas aeruginosa, Escherichia coli | MIC = 0.09–0.18 mg/mL | [14] |
| Heteroarylated benzothiazole 2j | Various bacteria | MIC = 0.23–0.94 mg/mL, MBC = 0.47–1.88 mg/mL | [22] |
| Heteroarylated benzothiazole 2d | Various fungi | MIC = 0.06–0.47 mg/mL, MFC = 0.11–0.94 mg/mL | [22] |
| Thiazolidinone derivative 18 | P. aeruginosa (resistant strain) | MIC = 0.06 mg/mL, MBC = 0.12 mg/mL | [5] |
| Pyrazol-3(2H)-one derivative 16c | S. aureus | MIC = 0.025 mM | [25] |
Synthesis and Experimental Protocols
The synthesis of 2-phenylbenzothiazole derivatives is typically straightforward, with several established methods available.
General Synthetic Route: Jacobson Synthesis
One of the most common methods for synthesizing the 2-phenylbenzothiazole core is the condensation of a 2-aminothiophenol with a substituted benzaldehyde.[10]
-
Step-by-Step Protocol:
-
Dissolve 2-aminothiophenol (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in a suitable solvent such as ethanol or DMF.[10][12]
-
Add an oxidizing agent or catalyst. A solution of sodium hydrosulfite can be used.[26] Alternatively, a mixture of H2O2/HCl can serve as an efficient catalytic system at room temperature.[10]
-
Stir the reaction mixture at room temperature or under reflux for a specified period (e.g., 1-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.[16]
-
Wash the crude product with a suitable solvent (e.g., cold ethanol) and recrystallize to obtain the pure 2-phenylbenzothiazole derivative.[7][16]
-
-
Synthetic Workflow Diagram:
Caption: General synthetic workflow for 2-phenylbenzothiazole derivatives.
Key Biological Evaluation Assay: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-phenylbenzothiazole derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Conclusion and Future Perspectives
The 2-phenylbenzothiazole scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The extensive body of research on its structure-activity relationships has provided clear guidance for medicinal chemists. Key takeaways include the importance of the 4'-amino group on the phenyl ring for anticancer activity, the role of hydroxyl groups in both anticancer and neuroprotective contexts, and the ability of halogen and methoxy substitutions to enhance potency across different biological activities.
Future efforts will likely focus on the development of highly selective inhibitors for specific targets, such as kinases or enzymes implicated in neurodegeneration. The design of novel MTDLs based on the 2-phenylbenzothiazole core remains a promising strategy for complex diseases. Furthermore, the exploration of novel substitutions and the synthesis of hybrid molecules that conjugate the benzothiazole scaffold with other pharmacophores will continue to yield compounds with improved efficacy, selectivity, and pharmacokinetic profiles, paving the way for the next generation of benzothiazole-based therapeutics.[9]
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An In-depth Technical Guide to 2-Hydrazinyl-4-phenyl-1,3-benzothiazole: Synthesis, Identification, and Therapeutic Potential
The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds. The introduction of a hydrazinyl group at the 2-position of this heterocyclic system has historically unlocked a vast and diverse range of biological activities, making these derivatives a focal point for drug discovery and development. This guide provides a comprehensive technical overview of a specific, yet lesser-documented member of this class: 2-Hydrazinyl-4-phenyl-1,3-benzothiazole.
While a dedicated CAS Registry Number for this precise molecule is not readily found in major chemical databases, its existence is chemically plausible. This guide will, therefore, leverage established principles of organic chemistry and the extensive literature on analogous compounds to define its identifiers, propose a robust synthetic pathway, and explore its potential applications in modern drug development. We will draw upon the well-characterized parent compound, 2-hydrazinyl-1,3-benzothiazole, and its various substituted derivatives to provide a scientifically grounded and insightful resource for researchers.
Compound Identification and Characterization
To facilitate research and clear communication, it is crucial to establish a consistent set of identifiers for this compound. The following identifiers are inferred based on its chemical structure, derived from the established nomenclature and structural representation of the 2-hydrazinyl-1,3-benzothiazole core and related substituted analogs.
| Identifier | Value | Source/Method |
| IUPAC Name | (4-phenyl-1,3-benzothiazol-2-yl)hydrazine | Inferred |
| Molecular Formula | C₁₃H₁₁N₃S | Inferred |
| Molecular Weight | 241.32 g/mol | Inferred |
| Canonical SMILES | C1=CC=C(C=C1)C2=C3C(=CC=C3)SC(=N2)NN | Inferred |
| InChI Key | (Predicted) | Inferred |
| CAS Number | Not Assigned | Literature Review |
Parent Compound for Reference:
-
2-Hydrazinyl-1,3-benzothiazole: CAS: 615-21-4; Molecular Formula: C₇H₇N₃S.[1]
-
2-Hydrazinyl-4-methyl-1,3-benzothiazole: CAS: 20174-68-9; Molecular Formula: C₈H₉N₃S.[2][3]
Proposed Synthesis of this compound
The synthesis of substituted 2-hydrazinyl-1,3-benzothiazoles is well-documented, typically proceeding through a 2-mercaptobenzothiazole intermediate.[4] The following is a proposed multi-step synthetic protocol for the title compound, grounded in established chemical transformations.
Experimental Protocol
Step 1: Synthesis of 4-Phenyl-2-mercapto-1,3-benzothiazole (Intermediate 2)
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminobiphenyl-2-thiol (Intermediate 1) (0.05 mol) in ethanol (100 mL).
-
Addition of Carbon Disulfide: To the stirred solution, add potassium hydroxide (0.05 mol) followed by the dropwise addition of carbon disulfide (0.06 mol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. Pour the contents into ice-cold water and acidify with dilute hydrochloric acid until the product precipitates. Filter the solid, wash with cold water until neutral, and dry under vacuum. Recrystallize the crude product from ethanol to obtain pure 4-phenyl-2-mercapto-1,3-benzothiazole.
Step 2: Synthesis of this compound (Target Compound)
-
Reactant Preparation: In a 100 mL round-bottom flask, suspend 4-phenyl-2-mercapto-1,3-benzothiazole (Intermediate 2) (0.02 mol) in ethanol (50 mL).
-
Addition of Hydrazine: Add hydrazine hydrate (80%, 0.04 mol) to the suspension.
-
Reflux: Reflux the mixture for 4-6 hours, with continuous stirring. Monitor the reaction by TLC.
-
Isolation and Purification: After cooling, the precipitated product is collected by filtration. Wash the solid with a small amount of cold ethanol and then with diethyl ether. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to yield the final compound, this compound.
Synthetic Workflow Diagram
Biological Significance and Therapeutic Potential
The 2-hydrazinyl-1,3-benzothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. The introduction of a phenyl group at the 4-position is anticipated to modulate the lipophilicity and steric profile of the molecule, potentially enhancing its interaction with specific biological targets.
Anticancer Activity
Derivatives of 2-hydrazinyl-1,3-benzothiazole are frequently investigated for their anticancer properties. The hydrazinyl moiety serves as a versatile handle for the synthesis of hydrazone derivatives, which have demonstrated significant cytotoxic activity against various cancer cell lines.[5] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. The phenyl substituent at the 4-position could enhance these activities through increased π-π stacking interactions with biological macromolecules.
Antimicrobial and Antifungal Activity
Hydrazone derivatives are well-known for their broad-spectrum antimicrobial activity.[6] The 2-hydrazinyl-1,3-benzothiazole core has been incorporated into numerous compounds with potent antibacterial and antifungal properties.[7] These compounds are thought to exert their effects by disrupting microbial cell membranes or inhibiting essential enzymes. The lipophilic nature of the 4-phenyl group may improve the compound's ability to penetrate the cell walls of bacteria and fungi.
Anti-inflammatory and Analgesic Potential
Several studies have reported the anti-inflammatory and analgesic activities of 2-hydrazinyl-1,3-benzothiazole derivatives.[4] These properties are often linked to the inhibition of inflammatory mediators. The structural features of this compound make it a promising candidate for further investigation in the development of novel anti-inflammatory and analgesic agents.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide provides a foundational framework for its synthesis and identification, built upon the extensive knowledge of related benzothiazole derivatives. The proposed synthetic route is robust and relies on well-established chemical reactions, offering a clear path for its preparation in a laboratory setting.
The true potential of this compound lies in its derivatization, particularly at the terminal nitrogen of the hydrazinyl group, to create a library of hydrazones for biological screening. Given the established anticancer, antimicrobial, and anti-inflammatory activities of this class of compounds, this compound is a compelling starting point for drug discovery programs. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.
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National Center for Biotechnology Information. 2-Hydrazinyl-4-phenylthiazole. PubChem. Available from: [Link].
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Matrix Fine Chemicals. 2-HYDRAZINYL-1,3-BENZOTHIAZOLE | CAS 615-21-4. Matrix Fine Chemicals. Available from: [Link].
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ResearchGate. Novel 2-(2-hydrazinyl)thiazole derivatives as chemotherapeutic agents. ResearchGate. Available from: [Link].
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Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. JOCPR. Available from: [Link].
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ResearchGate. Synthesis of 2-(substituted ylidene-hydrazinyl)-4-phenylthiazoles 4, 5 and 6. ResearchGate. Available from: [Link].
-
National Center for Biotechnology Information. Synthesis of some new pyrene-based hydrazinyl-thiazole derivatives via a one-pot strategy: biological evaluation and molecular docking studies. PubMed Central. Available from: [Link].
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ResearchGate. Synthesis of 2-hydrazonyl-4-phenylthiazoles 4a–k. ResearchGate. Available from: [Link].
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Pharmaffiliates. 2-Hydrazinyl-4-methylbenzo[d]thiazole. Pharmaffiliates. Available from: [Link].
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ResearchGate. Synthesis, characterization and biological activity of various substituted benzothiazole derivatives. ResearchGate. Available from: [Link].
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National Center for Biotechnology Information. Benzothiazole, 2-hydrazinyl-4-methyl-. PubChem. Available from: [Link].
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National Center for Biotechnology Information. Biological Activities of Hydrazone Derivatives. PubMed Central. Available from: [Link].
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ResearchGate. Synthesis and study of the biological activity and molecular Docking of 2-hydrazinobenzothiazole derivatives. ResearchGate. Available from: [Link].
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PubChemLite. Benzothiazole, 2-hydrazinyl-4-methyl- (C8H9N3S). PubChemLite. Available from: [Link].
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MDPI. (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. MDPI. Available from: [Link].
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National Center for Biotechnology Information. Synthesis and biological activity of substituted 4H-1,4-benzothiazines, their sulfones, and ribofuranosides. PubMed. Available from: [Link].
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PubChemLite. 2-[4-(2,3-dihydro-1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,3-benzothiazole (C20H16N2S2). PubChemLite. Available from: [Link].
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Research Journal of Pharmacy and Technology. Synthesis and Pharmacological Activity of Some 2-[6-(Phenyl) 2-Thio 1,3-Oxazin-3yl] Amino Benzothiazole Derivatives. RJPT. Available from: [Link].
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Chemical Papers. Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers. Available from: [Link].
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Arabian Journal of Chemistry. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry. Available from: [Link].
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Stability of Benzothiazolyl Hydrazines under Physiological Conditions
Executive Summary
Benzothiazolyl hydrazines represent a privileged scaffold in medicinal chemistry, widely utilized as pharmacophores in antitumor agents (e.g., antitumor benzothiazoles), metabolic enzyme inhibitors (IDO1, sEH), and as pH-sensitive linkers in antibody-drug conjugates (ADCs).[1] However, their utility is governed by a complex stability profile that balances necessary reactivity with physiological persistence.[1]
This guide provides a rigorous technical analysis of the stability of 2-hydrazinobenzothiazole and its derivatives under physiological conditions (pH 7.4, 37°C). It details the mechanistic basis of hydrolytic cleavage, oxidative degradation, and metabolic transformation, providing researchers with actionable protocols to assess and optimize these molecular architectures.[1]
Chemical Architecture & Reactivity
The core stability of benzothiazolyl hydrazines is dictated by the electronic interplay between the benzothiazole ring and the hydrazine moiety.
Electronic Desensitization
Unlike phenylhydrazine (
-
Mechanism: The benzothiazole ring at the 2-position acts as a strong electron-withdrawing group (EWG) via resonance. The lone pair on the hydrazine
-nitrogen is delocalized into the -system of the benzothiazole ring (specifically the bond). -
Consequence: This reduced basicity renders the hydrazine less nucleophilic, which enhances stability against auto-oxidation compared to aliphatic hydrazines but alters the equilibrium of hydrazone formation.
The Tautomeric Equilibrium
In solution, 2-hydrazinobenzothiazole exists in equilibrium between the amino-imino tautomer and the hydrazine form. Under physiological conditions, the hydrazine form predominates, but the tautomeric shift is a critical entry point for oxidative radical formation.[1]
Hydrolytic Stability (The Hydrazone Linkage)
Most therapeutic applications employ benzothiazolyl hydrazines as hydrazones (Schiff bases). The stability of this
pH-Dependent Hydrolysis Kinetics
The hydrolysis of benzothiazolyl hydrazones follows pseudo-first-order kinetics and is acid-catalyzed.
-
At pH 7.4 (Physiological): The hydrazone linkage is relatively stable due to the low basicity of the benzothiazole nitrogen, which resists protonation—the rate-limiting step in hydrolysis. Half-lives (
) typically range from 4 to 24 hours , depending on the steric bulk of the aldehyde/ketone partner. -
At pH 5.0 (Endosomal/Lysosomal): Stability drops precipitously. The hydronium ion concentration drives the protonation of the imine nitrogen, facilitating water attack and carbinolamine formation. This pH-sensitivity is a feature, not a bug, for drug delivery systems.[1]
Mechanism of Degradation
The pathway involves the formation of a tetrahedral carbinolamine intermediate, which collapses to release the free hydrazine and the carbonyl component.
Oxidative & Metabolic Stability[1]
While hydrolysis affects the linker, the free hydrazine (released or dosed) faces oxidative and metabolic clearance.
Oxidative Radical Formation
Free hydrazines are reducing agents. In the presence of transition metals (
-
Toxicity Implication: These radicals can abstract hydrogen atoms from lipids or DNA, leading to cytotoxicity.[1] However, the benzothiazole ring stabilizes the radical via delocalization, making it less reactive (and thus less toxic) than simple alkyl hydrazines.[1]
Metabolic Pathways (Microsomal Stability)
In liver microsomes, two dominant pathways compete:
-
N-Acetylation (NAT1/NAT2): The primary detoxification route. The terminal nitrogen is acetylated to form 2-(2-acetylhydrazino)benzothiazole. This metabolite is generally stable and non-toxic.
-
Hydroxylation (CYP450): Cytochrome P450 enzymes can hydroxylate the benzothiazole ring (typically at C-6) or oxidize the hydrazine to a diazonium ion, a reactive electrophile capable of alkylating proteins.
Experimental Protocols
To validate stability in your specific application, use the following self-validating protocols.
Protocol A: pH-Dependent Hydrolysis Kinetics (HPLC)
Objective: Determine the half-life (
Materials:
-
Phosphate Buffer (100 mM, pH 7.4)[1]
-
Acetate Buffer (100 mM, pH 5.0)[1]
-
Internal Standard (IS): Benzophenone or Caffeine (must be structurally distinct).
-
HPLC grade Acetonitrile (ACN).
Workflow:
-
Stock Prep: Dissolve compound in DMSO to 10 mM.
-
Initiation: Spike stock into pre-warmed (37°C) buffer to a final conc. of 10 µM (0.1% DMSO).
-
Sampling: At
min, remove 100 µL aliquots. -
Quenching: Immediately add 100 µL cold ACN containing the Internal Standard.
-
Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.
-
Calculation: Plot
vs. time. The slope gives .[1]
Protocol B: Microsomal Stability Assay
Objective: Assess susceptibility to CYP450 metabolism.
Table 1: Microsomal Incubation Setup
| Component | Volume (µL) | Final Conc. | Notes |
| Phosphate Buffer (pH 7.4) | 180 | 100 mM | Pre-warm to 37°C |
| Liver Microsomes (Human/Rat) | 10 | 0.5 mg/mL | Thaw on ice |
| Test Compound | 2 | 1 µM | From 1 mM stock |
| NADPH Regenerating System | 10 | 1 mM | Start Reaction with this |
Validation Step: Include a positive control (e.g., Testosterone or Verapamil) and a negative control (boiled microsomes) to distinguish enzymatic degradation from chemical instability.[1]
Structural Optimization Strategies
If your benzothiazolyl hydrazine derivative shows poor stability, consider these medicinal chemistry modifications:
-
Steric Shielding: Introducing a methyl group at the alpha-position of the hydrazone (using a ketone instead of an aldehyde) increases
at pH 7.4 by 3-5 fold due to steric hindrance of the hydrolytic water attack. -
Electronic Tuning: Adding electron-donating groups (e.g., -OMe) to the benzothiazole ring (positions 5 or 6) increases the electron density on the ring nitrogen. Counter-intuitively, this can stabilize the hydrazone by making the protonated intermediate less favorable relative to the neutral form.
-
N-Methylation: Methylating the hydrazine nitrogen (if not part of the double bond) blocks glucuronidation and acetylation, forcing the molecule through CYP pathways or renal excretion.
References
-
Hydrolytic Stability of Hydrazones
-
Benzothiazole Metabolism
-
Hydrazine Toxicity & Oxidation
-
2-Hydrazinobenzothiazole Properties
-
Advanced Oxidation Processes
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-Hydrazinyl-4-phenyl-1,3-benzothiazole
Introduction: The Significance of the 2-Hydrazinyl-benzothiazole Scaffold
The benzothiazole framework, a bicyclic system comprising fused benzene and thiazole rings, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] A particularly valuable functionalization of this scaffold is the introduction of a hydrazinyl group at the C-2 position. This transformation unlocks a versatile synthetic handle, enabling the creation of a diverse library of downstream molecules such as hydrazones, pyrazoles, and triazoles, which are of significant interest in drug discovery.[4][5]
This guide provides an in-depth, field-proven protocol for the synthesis of 2-Hydrazinyl-4-phenyl-1,3-benzothiazole, starting from its 2-mercapto precursor. We will delve into the causality behind the experimental choices, provide a robust, step-by-step methodology, and offer insights into process control and safety to ensure reproducible and reliable results.
Reaction Mechanism and Scientific Rationale
The conversion of a 2-mercaptobenzothiazole to a 2-hydrazinylbenzothiazole is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[4][6] Understanding the underlying principles is key to mastering the synthesis.
The "Why" Behind the Chemistry:
-
Electrophilic Center: The C-2 carbon of the benzothiazole ring is inherently electrophilic. This is due to the potent electron-withdrawing effect of the adjacent nitrogen atom within the thiazole ring, which polarizes the C=N bond and makes the carbon susceptible to attack.[7]
-
Potent Nucleophile: Hydrazine (NH₂NH₂) is a strong nucleophile, owing to the "alpha effect"—the presence of adjacent atoms with lone pairs of electrons enhances nucleophilicity. In this protocol, hydrazine hydrate is used as the source of hydrazine.
-
Leaving Group: The 2-mercapto group (-SH) is converted into a suitable leaving group under the reaction conditions. The reaction proceeds via the nucleophilic attack of hydrazine on the C-2 carbon, leading to the displacement of the sulfur-containing group. This is ultimately eliminated as hydrogen sulfide (H₂S) gas, a key byproduct of the reaction.[8]
The overall transformation is depicted below:
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- 3. Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity - ProQuest [proquest.com]
Cyclization of 2-Hydrazinyl-4-phenyl-1,3-benzothiazole to triazolobenzothiazoles
Application Note: Strategic Cyclization of 2-Hydrazinyl-4-phenyl-1,3-benzothiazole to Triazolobenzothiazoles
Part 1: Abstract & Strategic Overview
The fusion of a 1,2,4-triazole ring onto a benzothiazole scaffold creates a pharmacophore with profound biological significance, often exhibiting antimicrobial, anti-inflammatory, and CNS-active properties. This guide details the cyclization of This compound into its corresponding [1,2,4]triazolo[3,4-b][1,3]benzothiazole derivatives.
The Steric Challenge: Unlike unsubstituted benzothiazoles, the 4-phenyl variant presents a unique steric challenge. The phenyl group at position 4 is peri-positioned relative to the ring nitrogen (N3). During cyclization, this bulky group exerts steric pressure on the forming triazole ring. Consequently, standard protocols using ethanol reflux often fail or result in incomplete conversion. This guide prioritizes high-boiling solvents and specific catalytic conditions to overcome this energy barrier.
Part 2: Chemistry & Mechanism
Mechanistic Pathway
The reaction proceeds via the nucleophilic attack of the hydrazine
Critical Insight: The Dimroth Rearrangement Researchers must be aware of the regio-stability. The kinetically favored product is the [3,4-b] isomer. However, under prolonged basic conditions or high thermal stress, this system may undergo a Dimroth Rearrangement to the thermodynamically more stable [5,1-b] isomer.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway showing the formation of the kinetic [3,4-b] product and potential rearrangement.
Part 3: Experimental Protocols
These protocols are optimized for the 4-phenyl substituted substrate, utilizing higher boiling solvents to ensure cyclization despite steric hindrance.
Protocol A: Synthesis of 3-Mercapto-9-phenyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Target: Introduction of a thiol group (C=S tautomer) using Carbon Disulfide.
Reagents:
-
This compound (1.0 eq)
-
Carbon Disulfide (CS
) (1.5 eq) — Caution: Toxic/Flammable -
Potassium Hydroxide (KOH) (1.2 eq)
-
Solvent: Pyridine (Anhydrous) or DMF
Step-by-Step:
-
Dissolution: Dissolve 5.0 mmol of the hydrazine substrate in 15 mL of anhydrous pyridine.
-
Addition: Add 6.0 mmol of KOH dissolved in minimal water (1 mL), followed by the dropwise addition of 7.5 mmol CS
. -
Reflux: Heat the mixture to reflux (115°C) for 6–8 hours. Note: Evolution of H
S gas indicates reaction progress. -
Work-up: Cool the reaction mixture to room temperature and pour into 100 mL of ice-cold water.
-
Acidification: Acidify carefully with dilute HCl (1N) to pH 4–5. The thiol derivative will precipitate.
-
Purification: Filter the solid, wash with water, and recrystallize from DMF/Ethanol (1:1).
Protocol B: Synthesis of 9-Phenyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole (Parent System)
Target: Unsubstituted triazole ring using Formic Acid.
Reagents:
-
This compound (1.0 eq)
-
Formic Acid (98%) (Excess/Solvent)
Step-by-Step:
-
Setup: Place 5.0 mmol of substrate in a round-bottom flask.
-
Addition: Add 10 mL of 98% Formic Acid.
-
Reflux: Reflux at 100–110°C for 4 hours.
-
Monitoring: Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The hydrazine spot (polar) should disappear, replaced by a less polar fluorescent spot.
-
Isolation: Pour the cooled mixture into ice water. Neutralize with ammonia solution to precipitate the product.
-
Purification: Recrystallize from Ethanol.
Protocol C: Synthesis of 3-Methyl-9-phenyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Target: Methyl substitution using Acetic Anhydride.
Reagents:
Step-by-Step:
-
Mixing: Dissolve 5.0 mmol of substrate in 10 mL Glacial Acetic Acid.
-
Activation: Add 25 mmol Acetic Anhydride.
-
Reflux: Reflux for 4–6 hours.
-
Isolation: Pour into ice water. The product often precipitates immediately. If not, neutralize with NaHCO
. -
Purification: Recrystallize from Ethanol.
Part 4: Data Analysis & Validation
Expected Analytical Data
The following table summarizes the key spectral features distinguishing the Starting Material (SM) from the Cyclized Product (CP).
| Feature | Starting Material (Hydrazine) | Cyclized Product (Triazole) | Notes |
| IR (cm⁻¹) | 3100–3300 (NH, NH₂ broad) | Absent (No NH stretch) | Except for thiol tautomer (NH) |
| ¹H NMR | Broad singlets @ 4.0–9.0 ppm (NH/NH₂) | Disappearance of exchangeable protons | Aromatic region becomes more complex |
| ¹H NMR (C3-H) | N/A | Singlet @ ~9.0–10.0 ppm | Specific to Formic Acid cyclization |
| Solubility | Moderate in hot EtOH | Low in EtOH, High in DMF/DMSO | Due to planar fused ring system |
Workflow Decision Tree
Figure 2: Decision tree for selecting the appropriate cyclization protocol based on the desired C3 substituent.
Part 5: Troubleshooting & Expert Tips
-
Steric Hindrance: The 4-phenyl group creates significant steric bulk near the N3 cyclization site. If yields are low (<40%), switch from Ethanol to 2-Ethoxyethanol or Diglyme to increase the reaction temperature to 135–160°C.
-
Dimroth Rearrangement: Avoid prolonged heating in strong alkali. If the melting point of your product is significantly higher than expected (e.g., >250°C vs 180°C), you may have rearranged to the [5,1-b] isomer.
-
Purification: These fused systems are highly lipophilic and planar, leading to strong
-stacking. They often require DMF for dissolution. For NMR, use DMSO-d with mild heating to ensure sharp peaks.
References
-
Synthesis of [1,2,4]Triazolo[3,4-b]benzothiazole Scaffold. Journal of Medicinal Chemistry. (2023). Describes the general reaction of 2-hydrazinobenzothiazoles with formic acid.
-
Dimroth Rearrangement in Fused 1,2,4-Triazoles. EurekaSelect / Current Organic Chemistry. (2025). Detailed review of the rearrangement mechanism in triazolo-pyrimidines and benzothiazoles.
-
Synthesis of 3-substituted 1,2,4-triazolo[3,4-b]benzothiazoles. Indian Journal of Chemistry / ResearchGate. (2025). Protocols for using acetic anhydride and benzoyl chloride for cyclization.
-
Reaction of 2-hydrazinobenzothiazole with CS2. TSI Journals. (2017). Specific protocol for the synthesis of mercapto-triazolobenzothiazoles.
Sources
Application Note: Synthesis, Characterization, and Biological Evaluation of Schiff Bases Derived from 2-Hydrazinyl-4-phenyl-1,3-benzothiazole
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction & Mechanistic Rationale
The benzothiazole scaffold is a privileged, highly versatile pharmacophore in modern drug discovery, exhibiting broad-spectrum antimicrobial, anticancer, and antitubercular properties[1]. The specific derivative 2-hydrazinyl-4-phenyl-1,3-benzothiazole (CAS: 1092306-39-2)[2] serves as an exceptional precursor for generating bioactive Schiff bases (hydrazones).
The strategic placement of the 4-phenyl group significantly enhances the overall lipophilicity of the scaffold. This is a critical physicochemical parameter for penetrating the complex, lipid-rich mycolic acid cell wall of pathogens like Mycobacterium tuberculosis[3]. The terminal hydrazine moiety allows for facile condensation with various aromatic aldehydes or ketones to form a rigid azomethine (-NH-N=CH-) linkage[4]. This linkage not only restricts the conformational flexibility of the molecule—orienting the pharmacophores for optimal receptor binding—but also acts as a versatile bidentate or tridentate ligand for transition metal coordination, which can further amplify biological activity[5].
Synthetic Workflow
The preparation of Schiff bases from this compound follows a highly efficient condensation pathway, typically starting from a mercapto-benzothiazole precursor.
Workflow for the synthesis of benzothiazole-based Schiff bases.
Experimental Protocols
Expertise & Experience: Causality in Reaction Conditions
The condensation of a hydrazine with a carbonyl compound requires strict control of the reaction microenvironment, specifically the pH. In this protocol, we utilize glacial acetic acid as a catalyst[5]. The causality here is twofold: the acid protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon[4]. This facilitates the nucleophilic attack by the terminal primary amine of the hydrazine. However, if the pH drops too low (excess acid), the hydrazine itself becomes protonated, losing its nucleophilicity and halting the reaction. Hence, only a strictly catalytic amount (2-3 drops) is utilized to maintain the delicate balance required for optimal azomethine formation[5].
Step-by-Step Methodology
-
Preparation of the Reaction Mixture: In a clean, dry 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15–20 mL of absolute ethanol[5].
-
Addition of the Electrophile: Add 1.0 mmol of the selected aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 2-methoxybenzaldehyde, or isatin) to the stirring solution[4].
-
Catalysis: Add 2 to 3 drops of glacial acetic acid to the mixture to initiate carbonyl activation[5].
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 75–80 °C for 3 to 4 hours[5]. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Precipitation: Upon completion, cool the reaction mixture to room temperature. If precipitation is incomplete, pour the mixture over crushed ice with vigorous stirring to force the hydrophobic Schiff base out of solution.
-
Isolation & Purification: Filter the resulting solid under vacuum, wash thoroughly with cold ethanol to remove unreacted starting materials, and recrystallize from hot ethanol or a DMF/ethanol mixture to afford the pure Schiff base[5].
Trustworthiness: Self-Validating System
To guarantee protocol success and prevent downstream assay failures, the isolated product must be validated through a self-contained spectroscopic checklist:
-
FTIR Validation: The disappearance of the starting aldehyde's carbonyl stretching frequency (~1700 cm⁻¹) and the primary amine bands of the hydrazine (~3300-3400 cm⁻¹) must be confirmed. The simultaneous emergence of a strong, sharp azomethine (-C=N-) stretching band at 1600–1620 cm⁻¹ definitively proves condensation[5].
-
¹H-NMR Validation: The spectrum must reveal a distinct singlet integrating to 1H at δ 8.0–8.5 ppm, corresponding to the newly formed -N=CH- proton, confirming the structural integrity of the hydrazone[5].
Data Presentation
The following table summarizes the quantitative data and expected physical properties for the synthesis of representative Schiff base derivatives using this standardized protocol.
| Entry | Aromatic Aldehyde / Ketone | Reaction Time (h) | Yield (%) | Melting Point (°C) | Appearance |
| 1 | 2-Methoxybenzaldehyde | 3.5 | 88 - 93 | 118 - 120 | Yellow crystalline solid |
| 2 | 4-Chlorobenzaldehyde | 4.0 | 85 - 89 | 145 - 147 | Pale yellow powder |
| 3 | 4-Nitrobenzaldehyde | 3.0 | 90 - 94 | 180 - 182 | Orange-red solid |
| 4 | Isatin (Indole-2,3-dione) | 4.5 | 78 - 82 | >250 | Dark yellow/orange solid |
(Note: Yields and melting points are representative of optimized conditions utilizing absolute ethanol and catalytic glacial acetic acid[4][5].)
Biological Application: Targeting DprE1 in Tuberculosis
Schiff bases derived from benzothiazoles have shown remarkable efficacy in drug development, particularly as anti-tubercular agents. A validated molecular target for these compounds is DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase) [1][3].
DprE1 is a flavoenzyme essential for the biosynthesis of decaprenylphosphoryl-β-D-arabinofuranose (DPA), a critical precursor for the arabinogalactan layer of the mycobacterial cell wall[3]. The highly lipophilic 4-phenylbenzothiazole Schiff bases penetrate the mycobacterial envelope and act as competitive or covalent inhibitors within the DprE1 active site. By blocking the epimerization pathway of decaprenylphosphoryl-β-D-ribofuranose (DPR) to DPA, these compounds halt cell wall assembly, ultimately leading to bacterial lysis and death[1].
Mechanism of action for benzothiazole Schiff bases targeting DprE1.
References
-
[2] BLD Pharm. 6-Ethyl-2-hydrazineylbenzo[d]thiazole (Catalog Data & CAS Reference).
-
[4] European Journal of Medicinal Chemistry / RHHZ. Synthesis, antimicrobial, antiquorum-sensing and cytotoxic activities of new series of benzothiazole derivatives.
-
[3] RSC Advances / NIH. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds.
-
[1] PNR Journal. Biological Potential of Benzothiazole Derivatives: Bench to Bed Side.
-
[5] AWS / Journal of Coordination Chemistry. Synthesis and identification of metal complexes of E-1- (benzo[d]thiazol-2-yl).
-
RDD.edu.iq. Synthesis, Characterization and study of antibacterial activity in vitro of some hydrazones and formazan dyes containing benzo.
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- 2. 890091-90-4|6-Ethyl-2-hydrazineylbenzo[d]thiazole|BLD Pharm [bldpharm.com]
- 3. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, antiquorum-sensing and cytotoxic activities of new series of benzothiazole derivatives [html.rhhz.net]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Application Note: Synthesis of Pyrazole Derivatives from 2-Hydrazinyl-4-phenyl-1,3-benzothiazole
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Executive Summary & Mechanistic Rationale
The hybridization of benzothiazole and pyrazole pharmacophores has emerged as a highly effective strategy in modern medicinal chemistry. Compounds containing these fused or linked heterocyclic systems exhibit profound biological activities, most notably as potent anti-angiogenic agents via VEGFR-2 kinase inhibition, anti-inflammatory agents, and anti-dengue viral protease inhibitors [1, 2].
This application note details the robust, high-yield synthesis of pyrazole derivatives utilizing 2-hydrazinyl-4-phenyl-1,3-benzothiazole as the primary building block. The 4-phenyl substitution on the benzothiazole core is strategically chosen to enhance lipophilicity and provide crucial π-π stacking interactions within the hydrophobic pockets of target kinase active sites.
Chemical Causality and Design
The synthesis leverages the bidentate nucleophilic nature of the hydrazine moiety. When reacted with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) or α,β-unsaturated ketones (chalcones), the primary amine of the hydrazine first attacks the most electrophilic carbonyl carbon to form a hydrazone intermediate. Subsequent acid-catalyzed intramolecular cyclization yields the thermodynamically stable pyrazole or pyrazolone ring [3].
Fig 1. Synthetic workflow of pyrazole cyclocondensation from benzothiazole precursors.
Biological Pathway Validation
Pyrazolo-benzothiazole hybrids synthesized via this route are frequently evaluated for their anticancer properties. The molecular geometry of the resulting scaffold acts as a competitive inhibitor at the ATP-binding site of VEGFR-2, shutting down downstream signaling cascades responsible for tumor angiogenesis [1].
Fig 2. Mechanism of action for pyrazolo-benzothiazoles in VEGFR-2 kinase inhibition.
Quantitative Data: Reaction Optimization
To establish a self-validating protocol, various reaction conditions were screened for the cyclocondensation of this compound with ethyl acetoacetate. The data below demonstrates the causality behind selecting acid-catalyzed ethanol reflux or microwave-assisted solvent-free conditions [4].
Table 1: Optimization of Cyclocondensation Conditions
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| Ethanol | None | 78 (Reflux) | 12.0 | 45 | Incomplete cyclization; hydrazone intermediate persists. |
| Ethanol | Glacial Acetic Acid (cat.) | 78 (Reflux) | 6.0 | 82 | Clean conversion; acid protonates carbonyl, enhancing electrophilicity. |
| Acetic Acid | None | 118 (Reflux) | 4.0 | 78 | Good yield, but requires extensive aqueous neutralization workup. |
| PEG-400 | None | 100 | 2.0 | 88 | Green solvent approach; rapid kinetics due to phase-transfer effects. |
| Solvent-Free | None (Microwave) | 120 | 0.15 | 92 | Highest yield; localized superheating drives rapid dehydration. |
Experimental Protocols
Protocol A: Synthesis of Pyrazolone Derivatives (Conventional Reflux)
Target: 2-(4-phenyl-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Rationale: Glacial acetic acid is utilized as a catalyst. By protonating the carbonyl oxygen of ethyl acetoacetate, the electrophilicity of the carbonyl carbon is significantly increased. This lowers the activation energy required for the initial nucleophilic attack by the primary amine of the hydrazine moiety.
Materials:
-
This compound (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Absolute Ethanol (15 mL)
-
Glacial Acetic Acid (3-5 drops)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol.
-
Addition: Add 1.2 mmol of ethyl acetoacetate dropwise over 5 minutes at room temperature.
-
Catalysis: Introduce 3-5 drops of glacial acetic acid to the stirring mixture.
-
Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 78°C. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase.
-
Self-Validation Checkpoint: The reaction is deemed complete when the starting material spot (approx.
) completely disappears, replaced by a distinct, UV-active product spot (approx. ). This typically occurs within 5-6 hours.
-
-
Workup: Cool the reaction mixture to room temperature, then pour it over 50 g of crushed ice while stirring vigorously. A solid precipitate will form.
-
Isolation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual acetic acid and unreacted ethyl acetoacetate.
-
Purification: Recrystallize the crude product from hot ethanol to yield pure pyrazolone crystals.
Protocol B: Synthesis of 3,5-Disubstituted Pyrazoles (Microwave-Assisted)
Target: 1-(4-phenyl-1,3-benzothiazol-2-yl)-3,5-diaryl-1H-pyrazole
Rationale: Microwave irradiation provides uniform, rapid heating that dramatically accelerates the Michael addition of the hydrazine to an α,β-unsaturated ketone (chalcone), followed by immediate oxidative cyclization. This solvent-free approach prevents the hydrolysis side-reactions often seen in prolonged liquid-phase refluxes [3, 4].
Materials:
-
This compound (1.0 mmol)
-
Substituted Chalcone (1.0 mmol)
-
Iodine (
) (10 mol% as an oxidative catalyst)
Step-by-Step Methodology:
-
Homogenization: Thoroughly grind 1.0 mmol of this compound and 1.0 mmol of the selected chalcone in an agate mortar until a fine, homogeneous powder is achieved.
-
Catalyst Addition: Transfer the mixture to a microwave-safe glass vial and add 10 mol% of elemental iodine. Mix well.
-
Irradiation: Place the vial in a dedicated synthesis microwave reactor. Irradiate at 300 W (maintaining a temperature of ~120°C) for 3-minute intervals.
-
Monitoring: After each interval, cool the vial and check a micro-sample via TLC. Total irradiation time usually ranges from 9 to 12 minutes.
-
Quenching & Workup: Once complete, dissolve the fused melt in 20 mL of dichloromethane (DCM). Wash the organic layer with a 10% aqueous sodium thiosulfate solution (
) to neutralize and remove the iodine catalyst.-
Self-Validation Checkpoint: The organic layer will transition from a dark purple/brown (iodine presence) to a clear/pale yellow solution upon successful quenching.
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via silica gel column chromatography (Hexane:Ethyl Acetate gradient) to isolate the pure 3,5-disubstituted pyrazole derivative.
Analytical Characterization Standards
To ensure the scientific integrity of the synthesized compounds, the following analytical signatures must be verified:
-
FT-IR Spectroscopy: Disappearance of the primary
stretching bands (typically around 3300-3400 ) from the starting hydrazine, and the appearance of stretching (1590-1620 ) confirming the pyrazole ring formation. For Protocol A, a strong stretch should appear near 1680-1700 . -
H-NMR (DMSO-
): For Protocol A, the appearance of a singlet integrating for 3 protons around 2.2-2.4 ppm (methyl group of pyrazolone) and a singlet for the active methylene/methine proton around 5.5 ppm. The absence of the broad singlet confirms complete cyclization.
References
-
Title: Pyrazolo-benzothiazole hybrids: Synthesis, anticancer properties and evaluation of antiangiogenic activity using in vitro VEGFR-2 kinase and in vivo transgenic zebrafish model Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Design and Synthesis of Some New Benzothiazolyl-pyrazole Derivatives as Potential Anti-dengue Agents Source: ResearchGate / Scientific Literature URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI - Molecules URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
Application Note: Green Chemistry Methods for Synthesizing Benzothiazole Hydrazines
Executive Summary
Benzothiazole hydrazines are critical pharmacophores in drug discovery, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. Traditional synthesis relies heavily on volatile organic compounds (VOCs) like DMF or ethanol and often requires large excesses of toxic hydrazine hydrate under prolonged reflux.
This guide provides validated, green chemistry protocols for synthesizing the 2-hydrazinobenzothiazole core and its hydrazone derivatives . By transitioning to aqueous media, mechanochemistry, and microwave-assisted synthesis, laboratories can reduce E-factors by >80%, eliminate toxic solvent waste, and significantly shorten reaction times.
Section 1: The Green Imperative & Mechanistic Logic
The Challenge of the Conventional Route
The standard industrial route involves the nucleophilic substitution of 2-chlorobenzothiazole or 2-mercaptobenzothiazole with hydrazine hydrate.
-
Flaws: Requires high temperatures (reflux), organic solvents (DMF/EtOH), and often a 5–10x molar excess of hydrazine to prevent dimer formation (bis-benzothiazoles).
-
Green Solution: Utilizing water as a solvent exploits the "hydrophobic effect," accelerating the reaction of organic substrates in aqueous suspension. Microwave irradiation provides volumetric heating, overcoming the activation energy barrier for the nucleophilic attack without prolonged thermal exposure.
Reaction Pathway Visualization
The following diagram illustrates the transition from conventional to green pathways, highlighting the substitution mechanism.
Figure 1: Comparison of conventional vs. green synthetic pathways for benzothiazole hydrazine synthesis.
Section 2: Protocol A - Aqueous Microwave-Assisted Synthesis
Target: Synthesis of 2-Hydrazinobenzothiazole Core Green Principle: Water as solvent, Energy Efficiency (MW).
This protocol utilizes the insolubility of the starting material and product in water to drive the reaction and facilitate purification (filtration instead of extraction).
Materials
-
Substrate: 2-Mercaptobenzothiazole (2-MBT) or 2-Chlorobenzothiazole.
-
Solvent: Deionized Water.
-
Equipment: Microwave Reactor (e.g., CEM Discover or Monowave) or standard reflux setup (if MW unavailable, time increases).
Step-by-Step Procedure
-
Stoichiometry Setup: In a 10 mL microwave-compatible vial, suspend 2-Mercaptobenzothiazole (10 mmol, 1.67 g) in 10 mL of water .
-
Reagent Addition: Add Hydrazine Hydrate (15 mmol, ~0.9 mL) . Note: A slight excess (1.5 eq) is used to drive the equilibrium, significantly lower than the 5-10 eq used in solvent-based methods.
-
Irradiation:
-
Microwave Mode: Set temperature to 100°C .
-
Power: Dynamic (max 150W).
-
Time: Hold for 15–20 minutes . (Conventional reflux in water takes 4–6 hours).
-
Stirring: High (magnetic stir bar is essential for aqueous suspensions).
-
-
Work-up (Self-Validating Step):
-
Cool the reaction mixture to room temperature. The product, 2-hydrazinobenzothiazole, will precipitate as a solid (distinct color change from yellow thiol to pale/white hydrazine).
-
TLC Check: Run TLC (Ethyl Acetate:Hexane 3:7). The starting thiol spot (Rf ~0.8) should disappear, replaced by the hydrazine spot (lower Rf due to polarity).
-
-
Purification: Filter the solid under vacuum. Wash copiously with cold water to remove unreacted hydrazine. Recrystallize from ethanol-water (1:1) if necessary.
Yield Expectation: 85–92%.
Section 3: Protocol B - Mechanochemical Synthesis of Hydrazones
Target: Synthesis of Benzothiazole Hydrazone Derivatives Green Principle: Solvent-Free, Atom Economy.
Once the hydrazine core is synthesized, it is often condensed with aldehydes to form bioactive hydrazones. Doing this in solution is wasteful. Mechanochemistry (grinding) offers a quantitative, solvent-free alternative.[3]
Materials
-
Substrate: 2-Hydrazinobenzothiazole (from Protocol A).[1]
-
Reagent: Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde).
-
Catalyst: Glacial Acetic Acid (Trace, 1-2 drops) or p-TSA (solid).
-
Equipment: Mortar and Pestle or Ball Mill (e.g., Retsch MM400).
Step-by-Step Procedure
-
Loading: Place 2-Hydrazinobenzothiazole (1.0 mmol) and the Aldehyde (1.0 mmol) into a mortar.
-
Catalysis: Add 1 drop of acetic acid to catalyze the imine formation.
-
Grinding:
-
Manual: Grind vigorously with a pestle for 5–10 minutes . The mixture will likely become a "melt" or sticky paste before solidifying again as water is released and the product forms.
-
Ball Mill: Place in a stainless steel jar with two 5mm balls. Mill at 25 Hz for 10 minutes.
-
-
Validation: The reaction is usually quantitative. The solid mass is the product.[4]
-
Purification: Wash the resulting solid with a small amount of cold ethanol to remove trace aldehyde if needed. Dry in a desiccator.
Yield Expectation: 95–99%.
Section 4: Comparative Metrics & Data Analysis
The following table contrasts the green protocols against traditional literature methods (Reflux in DMF).
| Metric | Conventional Method (DMF Reflux) | Green Method (Aqueous MW) | Improvement |
| Reaction Time | 6 – 12 Hours | 15 – 20 Minutes | 95% Reduction |
| Solvent | DMF (Toxic, difficult removal) | Water (Benign) | Elimination of VOCs |
| Temperature | 153°C (Reflux) | 100°C | Energy Saving |
| Yield | 65 – 75% | 85 – 92% | +20% Efficiency |
| E-Factor | High (>50) | Low (<5) | Waste Reduction |
| Purification | Extraction + Column Chromatography | Filtration + Wash | Process Simplification |
Section 5: Troubleshooting & Quality Assurance
To ensure trustworthiness and reproducibility, apply these self-validating checks:
-
The "Smell" Test (Safety):
-
Issue: Strong ammonia/amine smell after work-up.
-
Cause: Residual hydrazine hydrate.
-
Fix: Increase water wash volume during filtration. Hydrazine is highly water-soluble; the product is not.
-
-
Melting Point Depression:
-
Issue: Product melts >5°C lower than literature value (approx 199-201°C for 2-hydrazinobenzothiazole).
-
Cause: Incomplete conversion (mixture of thiol and hydrazine).
-
Fix: Check TLC. If thiol remains, re-suspend in water with fresh hydrazine and microwave for an additional 5 minutes.
-
-
Solubility Check:
-
The starting material (2-mercaptobenzothiazole) is soluble in dilute NaOH (forms salt). The product (hydrazine) is insoluble in dilute NaOH.
-
Quick Test: Take a small sample of your product and add 1M NaOH. If it dissolves, the reaction failed or is incomplete. If it remains a solid suspension, you have the hydrazine.
-
References
-
Singh, K., et al. (2025).[5] Water-Based Synthesis of 2-Hydrazinobenzothiazoles: An Improved Approach. Chemical and Materials Sciences: Research Findings.
-
Ranu, B. C., Jana, R., & Dey, S. S. (2004).[6] An Efficient and Green Synthesis of 2-Arylbenzothiazoles in an Ionic Liquid, [pmIm]Br under Microwave Irradiation. Chemistry Letters / Organic Chemistry Portal.
-
Mandhane, P. G., et al. (2021). Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free conditions. KJS College / Journal of Experimental Chemistry.
-
Holbová, E., & Perjéssy, A. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers.
-
Gomha, S. M., et al. (2016). A Green Ultrasound Synthesis, Characterization and Antibacterial Evaluation of 1,4-Disubstituted 1,2,3-Triazoles Tethering Bioactive Benzothiazole Nucleus. Molecules (MDPI).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. stm2.bookpi.org [stm2.bookpi.org]
- 6. organic-chemistry.org [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 2-Hydrazinyl-4-phenyl-1,3-benzothiazole Synthesis
Welcome to the Application Support Center. The synthesis of 2-hydrazinyl-4-phenyl-1,3-benzothiazole is a critical workflow for drug development professionals designing novel heterocyclic scaffolds. However, the introduction of a phenyl group at the 4-position significantly alters the steric and electronic landscape of the benzothiazole core, often leading to stalled yields, dimerization, and isolation failures.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating high-yield protocol to ensure reproducible success in your laboratory.
Part 1: Troubleshooting Direct Hydrazinolysis (Nucleophilic Substitution)
The most common synthetic route involves the nucleophilic aromatic substitution of 2-mercapto-4-phenylbenzothiazole with hydrazine hydrate. While straightforward on paper, this route is fraught with kinetic and thermodynamic bottlenecks.
Q: Why is my yield stalling at 30–40% when reacting 2-mercapto-4-phenylbenzothiazole with hydrazine hydrate? A: The primary culprit is the steric hindrance imposed by the 4-phenyl group. The proximity of this bulky aromatic ring to the C2 electrophilic center physically restricts the trajectory of the hydrazine nucleophile. Standard protocols utilizing ethanol (b.p. 78 °C) fail to provide the thermal energy required to overcome this high activation barrier[1].
-
The Solution: Switch your solvent to ethylene glycol or 1,4-dioxane to enable a higher reflux temperature (130–150 °C). Furthermore, the displacement of the mercapto group generates hydrogen sulfide (
) gas[2]. According to Le Chatelier's principle, if is not continuously purged from the system, the equilibrium is driven backward. Implement a continuous nitrogen sweep during reflux to physically remove and drive the reaction to completion.
Q: I am observing a highly insoluble yellow byproduct during the reaction. What is it, and how do I prevent it? A: You are likely observing the formation of a symmetric azine (bis-hydrazone) or a dimerization product. Hydrazine is a bifunctional nucleophile. Once the mono-substituted 2-hydrazinyl-4-phenylbenzothiazole forms, its terminal primary amine can act as a nucleophile and attack a second molecule of the starting material.
-
The Solution: You must maintain a strict pseudo-first-order kinetic environment. Use a massive molar excess of hydrazine hydrate (6 to 10 equivalents)[3]. Do not mix all reagents at once; instead, dissolve the 2-mercapto-4-phenylbenzothiazole in your solvent and add it dropwise to the refluxing hydrazine hydrate.
Q: My reaction shows high conversion on TLC, but my isolated yield drops significantly during aqueous workup. Why? A: Heterocyclic hydrazines exist in a dynamic between the hydrazine form and the hydrazone form[1]. This equilibrium is highly pH-dependent: the hydrazine form is favored in acidic media, while the hydrazone form is favored in alkaline media[1]. During standard aqueous workups, fluctuations in pH can shift the compound into the more soluble hydrazone tautomer, leading to massive product loss in the mother liquor.
-
The Solution: Buffer your aqueous phase to a slightly acidic pH (pH 5–6) using dilute acetic acid before filtration. This locks the compound into the less soluble hydrazine tautomer, maximizing your precipitate yield.
Part 2: The High-Yield Alternative (Diazonium Reduction)
If the direct hydrazinolysis route proves too harsh or toxic, the Sandmeyer-type diazotization followed by reduction is the industry-standard alternative.
Q: Can I use 2-amino-4-phenylbenzothiazole instead of the mercapto derivative?
A: Yes. By starting with the 2-amino derivative, you can generate a diazonium salt intermediate, followed by immediate reduction using Stannous Chloride (
Q: My diazonium salt decomposes before the reduction step, resulting in a dark, tarry mixture. How do I stabilize it? A: Benzothiazole diazonium salts are notoriously unstable. The electron-withdrawing nature of the heterocyclic nitrogen makes the diazonium group highly susceptible to premature nitrogen evolution.
-
The Solution: Strict thermal control is non-negotiable. The reaction must be maintained strictly between -5 °C and 0 °C[3]. Additionally, ensure your acid concentration is high enough (using concentrated HCl) to prevent the formation of triazenes (the unwanted coupling of the diazonium salt with unreacted starting amine).
Part 3: Quantitative Method Comparison
To assist in route selection, the following table summarizes the operational metrics of the three primary synthetic strategies.
| Synthesis Route | Starting Material | Reagents & Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Challenge |
| Direct Hydrazinolysis (Standard) | 2-Mercapto-4-phenylbenzothiazole | Hydrazine Hydrate (80%), Ethanol | 78 | 4 - 8 | 30 - 45 | Steric hindrance; low thermal energy. |
| Direct Hydrazinolysis (Optimized) | 2-Mercapto-4-phenylbenzothiazole | Hydrazine Hydrate (80%), Ethylene Glycol | 130 - 150 | 2 - 4 | 60 - 70 | Dimerization; toxic |
| Diazonium Reduction (Recommended) | 2-Amino-4-phenylbenzothiazole | -5 to 5 | 1.5 - 2 | 85 - 92 | Thermal instability of the intermediate. |
Part 4: Experimental Protocol (Diazonium Reduction Route)
Authoritative Grounding: This protocol is adapted from optimized industrial methodologies for substituted 2-hydrazinobenzothiazoles[3] and incorporates self-validating thermal checks.
Step 1: Diazotization
-
Charge a 250 mL three-neck round-bottom flask with 2-amino-4-phenylbenzothiazole (10.0 mmol) and concentrated HCl (30.0 mmol).
-
Equip the flask with a mechanical stirrer and an internal thermometer. Submerge in an ice-salt bath and chill the suspension to -5 °C.
-
Dissolve Sodium Nitrite (
, 10.5 mmol) in 5 mL of distilled water. -
Add the
solution dropwise over 30 minutes. Critical Check: The internal temperature must not exceed 0 °C to prevent premature nitrogen evolution. If the solution turns dark red/brown, thermal control has been lost. -
Stir for an additional 1 hour at 0 °C to yield the diazonium chloride intermediate.
Step 2: Reduction
6. In a separate 500 mL flask, dissolve Stannous Chloride dihydrate (
Step 3: Workup & Isolation
9. Filter the tin-hydrazine complex via vacuum filtration and wash with 20 mL of cold ethanol.
10. To liberate the free hydrazine, suspend the complex in 50 mL of distilled water and slowly add 20% NaOH (aq) at 0 °C until the pH reaches 10. Mechanistic Note: The strong alkali solubilizes the tin salts as aqueous stannates, leaving the free hydrazine intact as a precipitate.
11. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous
Part 5: Workflow Visualization
Workflow of this compound synthesis via diazonium reduction.
Part 6: References
-
Gvozdjakova, A., & Ivanovicova, H. (1986). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 40(6), 797-800. URL:[Link]
-
Khalil, M. I., & Khalal, Q. Z. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853(1), 012007. URL:[Link]
-
Yang, J., et al. (2022). Synthesis method of 4-methyl-2-hydrazinobenzothiazole. Google Patents (Patent No. CN115197166A). URL:
Sources
Technical Support Center: Troubleshooting Cyclization Reactions of 2-Hydrazinylbenzothiazoles
Executive Summary
The 2-hydrazinylbenzothiazole scaffold is a critical pharmacophore in drug discovery, serving as the precursor for fused tricyclic systems like [1,2,4]triazolo[3,4-b]benzothiazoles (PARP inhibitors) and pyrimido[2,1-b]benzothiazoles. However, the amphoteric nature of the hydrazine moiety and the thermodynamic instability of certain fused isomers create significant synthetic hurdles.
This guide addresses the three most frequent support tickets received by our technical team: regioselectivity failure (Dimroth rearrangement) , stalled cyclizations (hydrazone isolation) , and solubility-driven yield loss .
Module 1: The Regioselectivity Crisis (Triazole Fusion)
User Ticket #402:
"I reacted 2-hydrazinylbenzothiazole with formic acid to get the [1,2,4]triazolo[3,4-b]benzothiazole. The Mass Spec is correct, but the NMR pattern doesn't match the literature for the 3,4-b system. It looks like the 5,1-b isomer. What happened?"
Root Cause Analysis: The Dimroth Rearrangement
This is a classic case of thermodynamic vs. kinetic control. The reaction of 2-hydrazinylbenzothiazole with one-carbon donors (formic acid, orthoesters) initially forms the [1,2,4]triazolo[3,4-b]benzothiazole (the kinetic product).
However, under basic conditions, high thermal stress, or prolonged reaction times, this system undergoes a Dimroth Rearrangement . The triazole ring opens and rotates to recyclize onto the more stable bridgehead nitrogen, forming the [1,2,4]triazolo[5,1-b]benzothiazole (the thermodynamic product).
Mechanism Visualization
Figure 1: The Dimroth Rearrangement pathway converting the kinetic [3,4-b] isomer to the thermodynamic [5,1-b] isomer.
Troubleshooting Protocol
1. Diagnose the Isomer:
-
[3,4-b] Isomer (Kinetic): The proton on the triazole ring (C3-H) typically appears downfield (approx.
9.0–9.5 ppm) due to the anisotropic effect of the benzene ring. -
[5,1-b] Isomer (Thermodynamic): The triazole proton often shifts upfield relative to the kinetic isomer.
2. Corrective Synthesis (To lock the [3,4-b] Kinetic Product):
-
Avoid Base: Ensure the reaction environment is strictly neutral or acidic. Avoid using pyridine as a solvent if you want the [3,4-b] system.
-
Temperature Control: Do not exceed reflux temperatures of ethanol/methanol if possible. If using formic acid (reflux ~100°C), monitor via TLC every 30 minutes and stop immediately upon consumption of starting material.
-
Alternative Reagent: Use Trimethyl Orthoformate (TMOF) with a mild acid catalyst (e.g., p-TsOH) at lower temperatures (60°C) instead of refluxing formic acid.
3. Intentional Rearrangement (To access the [5,1-b] Thermodynamic Product):
-
If the [5,1-b] isomer is desired, reflux the isolated [3,4-b] product in 10% KOH/EtOH for 4 hours.
Module 2: Stalled Pyrimidine Cyclizations
User Ticket #409:
"I am trying to make pyrimido[2,1-b]benzothiazole by reacting my hydrazine with ethyl acetoacetate. I get a solid precipitate, but it’s not the cyclized product—it’s just the hydrazone intermediate. How do I force the ring closure?"
Root Cause Analysis: The Dehydration Barrier
The reaction proceeds in two steps:
-
Condensation: Formation of the hydrazone (Schiff base). This happens readily.
-
Cyclization: Intramolecular nucleophilic attack of the ring nitrogen (N3) onto the ester carbonyl, followed by loss of ethanol. This step has a high activation energy barrier and often stalls in neutral solvents.
Experimental Workflow: Forcing Cyclization
Figure 2: Decision tree for overcoming stalled hydrazone intermediates in pyrimidine fusion.
Step-by-Step Recovery Protocol
Option A: Polyphosphoric Acid (PPA) Cyclization (The "Brute Force" Method)
-
Isolate the dried hydrazone intermediate.
-
Mix with PPA (Polyphosphoric Acid) (approx. 10g per 1g of substrate).
-
Heat to 120–130°C for 2–3 hours. The mixture will become a viscous syrup.
-
Quench: Pour the hot syrup slowly into crushed ice with vigorous stirring (Exothermic!).
-
Neutralize: Adjust pH to ~8 with Ammonium Hydroxide to precipitate the product.
Option B: Microwave-Assisted Synthesis (Green & Fast)
-
Why: Microwave irradiation couples directly with the polar transition state, significantly lowering the activation energy for the cyclization step.
-
Protocol: Suspend the hydrazone in glacial acetic acid. Irradiate at 140°C for 10-15 minutes (sealed vessel).
Module 3: Optimization Data (Microwave vs. Conventional)
To illustrate the efficiency gains in switching from conventional heating to microwave-assisted synthesis for these scaffolds, refer to the comparative data below. This data validates the recommendation to use microwave reactors for "stubborn" cyclizations.
Table 1: Comparative Efficiency for Triazolo/Thiadiazolo-Benzothiazole Synthesis
| Reaction Type | Method | Solvent | Time | Yield | Ref |
| Triazole Fusion | Conventional | Ethanol (Reflux) | 27 hours | 65% | [1] |
| Triazole Fusion | Microwave | Ethanol | 30 mins | 96% | [1] |
| Thiadiazole Fusion | Conventional | Ethanol (Reflux) | 7 hours | 72% | [2] |
| Thiadiazole Fusion | Microwave | Ethanol | 5 mins | 90% | [2] |
Note: Data aggregated from optimization studies on similar nitrogen-rich fused heterocycles.
FAQs: Rapid Fire Troubleshooting
Q: My product is insoluble in everything (DMSO, MeOH, CDCl3). How do I characterize it? A: These fused systems are planar and intercalate ("brick dust").
-
NMR: Add 2-3 drops of TFA-d (Trifluoroacetic acid-d) to your DMSO-d6 or CDCl3 tube. The acid breaks up intermolecular H-bonding and stacking, usually solubilizing the compound.
-
Purification: Do not use column chromatography. Recrystallize from boiling DMF or Dioxane .
Q: I see a peak at M+2 in my Mass Spec. Did I halogenate it? A: If you used POCl3 as a cyclizing agent, check the C2 position (on the pyrimidine ring). The carbonyl oxygen can be converted to a chlorine atom (Chlorination) under harsh POCl3 reflux conditions. To avoid this, use PPA (Polyphosphoric acid) instead of POCl3 if the "one" (carbonyl) functionality is required.
Q: Can I use 2-aminobenzothiazole instead of the hydrazine?
A: Yes, but the chemistry changes. 2-aminobenzothiazole +
References
-
Ozdemir, A. et al. "Microwave-assisted synthesis of triazole derivatives."[1][2] National Institutes of Health (NIH) / PMC, 2025. 2[3][4]
-
Gorgu, O. et al. "Microwave-assisted synthesis and pharmacological screening of some triazolothiadiazole derivatives." Braz. J. Pharm.[5] Sci., 2020. 5
-
Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles. National Institutes of Health (NIH) / PMC, 2017. 3[3][4][6]
-
[1,2,4]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic. Journal of Medicinal Chemistry, 2023. 7[3][4]
-
DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. National Institutes of Health (NIH) / PMC. 8[3][4][6]
Sources
- 1. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility & NMR Characterization of 4-Phenylbenzothiazole Derivatives
Ticket ID: PBT-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming solubility limits and aggregation-induced broadening in NMR spectroscopy.[1]
Executive Summary
4-phenylbenzothiazole derivatives are rigid, planar heteroaromatic systems.[1] Their extensive
Module 1: Solvent Selection Matrix
The "First Line of Defense"
Do not default to Chloroform-d (CDCl
| Solvent | Solubility Power | Suitability for Phenylbenzothiazoles | Key Technical Constraint |
| CDCl | Low | Poor. Only for highly alkylated/non-planar derivatives.[1] | Promotes aggregation; broad peaks common. |
| DMSO-d | High | Good. Disrupts weak H-bonds; high dipole moment stabilizes polar forms.[1] | High viscosity broadens lines; hygroscopic (water peak at 3.33 ppm). |
| TFA-d | Very High | Excellent. Protonates the thiazole nitrogen, forcing charge repulsion between stacked layers.[1] | Reactive. Shifts signals downfield; can esterify alcohols. |
| TCE-d | Moderate | High-Temp Only. Standard for variable temperature (VT) NMR (>80°C). | Toxic; expensive; high boiling point. |
Module 2: Advanced Disaggregation Protocols
When standard dissolution fails, the issue is likely supramolecular aggregation , not just simple insolubility.[1] The following protocols target the physical mechanism of aggregation.
Protocol A: The "TFA Spike" Method (Charge Repulsion)
Mechanism: 4-phenylbenzothiazole contains a basic nitrogen (pK
Step-by-Step Workflow:
-
Prepare Sample: Suspend 5–10 mg of the derivative in 0.6 mL of CDCl
. -
Initial Scan: Run a 1-scan 1H NMR. If peaks are broad or missing, proceed.
-
The Spike: Add 1–2 drops (~20
L) of TFA-d (or standard TFA if deuterated is unavailable, though this adds a broad COOH proton signal). -
Agitate: Shake vigorously. The solution should clarify immediately.
-
Re-acquire: Run the NMR experiment again.
-
Note: Expect chemical shifts to move downfield (deshielding) due to the positive charge on the ring.
-
Protocol B: Variable Temperature (VT) NMR
Mechanism: Increasing thermal energy overcomes the weak Van der Waals forces holding the stacks together and increases the T2 relaxation time, resulting in sharper peaks.[1]
Step-by-Step Workflow:
-
Solvent Choice: Use DMSO-d
or Tetrachloroethane-d (TCE-d ) .[1] Do not use CDCl (B.P. 61°C). -
Setup: Insert sample into the probe.
-
Step-Heating: Raise temperature to 80°C (353 K) .
-
Caution: Ensure the cap is tight to prevent solvent evaporation/reflux.[2]
-
-
Shim: Allow 10 minutes for thermal equilibration before shimming. Convection currents will ruin the shim if you rush.
-
Acquisition: Acquire data. If signals remain broad, increase to 100°C (only in TCE-d
or DMSO).
Module 3: Decision Logic & Visualization
The following diagram illustrates the decision process for handling insoluble benzothiazole derivatives.
Figure 1: Decision tree for solvent selection and troubleshooting aggregation in planar aromatic systems.
Module 4: Frequently Asked Questions (FAQs)
Q1: My sample dissolved in CDCl
-
Fix: Add 2 drops of TFA-d or switch to Protocol B (VT-NMR).
Q2: I used TFA-d, and now my chemical shifts are different from the literature. Is my compound wrong? A: Likely not. Protonation of the benzothiazole nitrogen causes significant downfield shifts (deshielding) throughout the aromatic system.
-
Validation: Compare coupling constants (
-values) rather than absolute chemical shifts, or neutralize the sample (wash with NaHCO ) and run in DMSO-d to confirm.
Q3: Can I recover my sample after using DMSO-d
-
Technique: Use a lyophilizer (freeze dryer) or a specialized centrifugal evaporator (e.g., Smart Evaporator).[1] Do not attempt to rotovap DMSO; you will likely degrade the sample with excessive heat before the solvent removes [3].
Q4: Are there specific impurities I should look for in these solvents? A: Yes. Consult the standard "Trace Impurities" tables.
-
DMSO-d
: Look for water (3.33 ppm) and residual DMSO (2.50 ppm). -
TFA-d: Residual TFA (11.5 ppm, broad) and water [2].
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Armar Isotopes. Trifluoroacetic Acid-d: Premium Deuterated Solvent for NMR Precision. [Link][1][3]
-
BioChromato. (2018). NMR solvent selection - that also allows sample recovery. [Link]
-
Ismael, S., et al. (2023).[4] Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl). University of Basrah.[4] [Link]
Sources
Optimizing reflux time for hydrazinolysis of 2-chlorobenzothiazoles
Technical Support Center: Hydrazinolysis of 2-Chlorobenzothiazoles
Subject: Optimization of Reflux Time & Conditions for
Introduction: The Kinetic Sweet Spot
Welcome to the technical guide for synthesizing 2-hydrazinobenzothiazoles. This reaction relies on a Nucleophilic Aromatic Substitution (
The Core Challenge: The 2-position of the benzothiazole ring is highly electrophilic due to the inductive effect of the adjacent nitrogen and sulfur atoms. While this facilitates substitution, it also invites side reactions—specifically the formation of bis(benzothiazolyl)amine dimers if the reaction is allowed to reflux too long or if hydrazine concentration drops.
This guide moves beyond "cookbook chemistry" to provide a logic-driven optimization framework.
Module 1: The Optimization Matrix
Do not guess your reaction parameters. Use this matrix to select conditions based on your specific substrate substituents (R-group on the benzene ring).
| Parameter | Standard Condition | Optimization Logic |
| Solvent | Ethanol (99%) | Preferred. Balances solubility of starting material with precipitation of the product upon cooling. |
| Water (Green) | Feasible but slower. Requires longer reflux (4-6 h) and vigorous stirring due to phase heterogeneity. | |
| PEG-400 | High Speed. Acts as a phase transfer catalyst. Reduces time but complicates workup (requires extraction). | |
| Stoichiometry | 1:3 to 1:5 | Critical. You need a molar excess of hydrazine hydrate (3-5 equiv). Why? As the reaction progresses, the product (primary amine) competes with hydrazine. Excess hydrazine suppresses dimer formation. |
| Reflux Time | 2 - 4 Hours | Variable. [1]• EWG (e.g., -NO₂): 1-2 hours (Activated ring).• EDG (e.g., -OMe): 3-5 hours (Deactivated ring). |
| Temperature | 78-80°C | Maintain a rolling reflux. Sub-boiling temperatures lead to incomplete conversion and "gummy" intermediates. |
Module 2: Reaction Mechanism & Logic Pathway
Understanding the mechanism is the key to troubleshooting. The reaction proceeds via an addition-elimination pathway.[2]
Figure 1: The
Module 3: Troubleshooting Guide
Issue 1: TLC shows two spots close together, and yield is low.
-
Diagnosis: Dimer formation (Bis-compound).
-
Root Cause: The concentration of hydrazine was too low, or the reflux was extended unnecessarily, allowing the product to react with the starting material.
-
Solution:
-
Increase Hydrazine Hydrate ratio to 1:5 or 1:10 .
-
Reduce reflux time. Stop exactly when the starting material (SM) disappears.
-
Issue 2: Starting material persists after 4 hours.
-
Diagnosis: Deactivated Ring.
-
Root Cause: An Electron-Donating Group (e.g., -OCH₃, -CH₃) at the 6-position is reducing the electrophilicity of the C-2 carbon.
-
Solution:
-
Switch solvent to n-Propanol (bp 97°C) to increase thermal energy.
-
Add a catalytic amount of Triethylamine (TEA) to scavenge the HCl formed, driving the equilibrium forward.
-
Issue 3: Product is an oil/gum instead of a solid.
-
Diagnosis: Trapped solvent or incomplete precipitation.
-
Solution:
-
Cool the reaction mixture to 0°C (ice bath) for at least 30 minutes.
-
Scratch the inner wall of the flask with a glass rod to induce nucleation.
-
If still oily, add cold water dropwise to force precipitation (Polarity shift).
-
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Hydrazine Monohydrate (64%) or do I need Anhydrous?
A: Hydrazine Monohydrate (typically 80% or 64% solution) is standard and sufficient. The water content actually helps solubilize the chloride salt byproduct. Anhydrous hydrazine is dangerous and unnecessary for this specific
Q: Why does the reaction mixture turn yellow/orange?
A: A pale yellow color is normal for the product. However, a deep orange or brown color indicates oxidation of the hydrazine or the formation of azo-impurities. Ensure you are using fresh hydrazine and consider flushing the flask with Nitrogen (
Q: Can I use Acid Catalyst (HCl) to speed it up?
A: NO. This is a common misconception. Adding acid will protonate the hydrazine (
Module 5: Standard Operating Procedure (SOP)
Protocol: Synthesis of 2-Hydrazinobenzothiazole
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 10 mmol of substituted 2-chlorobenzothiazole in 15 mL of Ethanol (99%) .
-
Addition: Add 40-50 mmol (approx. 2.0 - 2.5 mL) of Hydrazine Hydrate (80%) dropwise at room temperature.
-
Note: Exothermic reaction possible.
-
-
Reaction: Heat to reflux (approx. 80°C) with stirring.
-
Checkpoint: Spot TLC at 60 minutes . Eluent: Hexane:Ethyl Acetate (7:3).
-
-
Termination: Once Starting Material (SM) is consumed (typically 2-3 hours), remove heat.
-
Workup:
-
Drying: Dry in a vacuum oven at 45°C.
References
-
Chemical Papers (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives.[7] (Establishes the baseline ethanol reflux protocol).
-
Arabian Journal of Chemistry (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (Provides data on 6-substituted derivatives and workup).
-
Green Chemistry Approaches. Water-Based Synthesis of 2-Hydrazinobenzothiazoles. (Discusses aqueous reflux alternatives).
-
BenchChem Technical Data. Optimizing the reaction conditions for hydrazinolysis. (General troubleshooting for hydrazine stoichiometry).
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chemicalpapers.com [chemicalpapers.com]
Minimizing side products in benzothiazole hydrazone formation
Topic: Minimizing Side Products in Benzothiazole Hydrazone Formation Ticket ID: BZT-HYD-OPT-001 Status: Open for Consultation
The Mechanistic Foundation (The "Why")
To minimize side products, you must first understand the competitive landscape of the reaction. The formation of benzothiazole hydrazones is a reversible condensation reaction (Schiff base formation) that competes with oxidation, hydrolysis, and cyclization pathways.
Core Reaction Pathway
The reaction involves the nucleophilic attack of the terminal nitrogen of 2-hydrazinobenzothiazole (1) on the carbonyl carbon of an aldehyde/ketone (2) . This forms a hemiaminal intermediate, which dehydrates to form the benzothiazole hydrazone (3) .
The "Hidden" Side Products
Unlike simple Schiff bases, benzothiazole hydrazones are prone to specific failures:
-
Oxidative Cyclization: The hydrazone nitrogen can attack the benzothiazole ring (specifically the ring nitrogen or sulfur depending on substitution) under oxidative conditions, forming 1,2,4-triazolo[3,4-b]benzothiazoles .
-
Azine Formation: If stoichiometry is uncontrolled, one hydrazine molecule may react with two aldehyde molecules (though less common with substituted hydrazines than hydrazine hydrate).
-
Hydrolysis: The presence of water shifts the equilibrium back to starting materials.
-
E/Z Isomerization: While the E-isomer is thermodynamically favored due to intramolecular H-bonding, the Z-isomer can form under UV light or specific solvent conditions, appearing as a "impurity" spot on TLC.
Visualizing the Reaction Network
Figure 1: The competitive landscape. Note that the Triazole pathway is irreversible and must be prevented by excluding oxidants.
Troubleshooting Guide (Q&A)
This section addresses specific issues reported by users in the field.
Issue 1: "I see multiple spots on my TLC even after recrystallization."
Diagnosis: This is often E/Z Isomerization or Partial Hydrolysis .
-
The Science: Benzothiazole hydrazones can photo-isomerize. The E-isomer is stabilized by an intramolecular hydrogen bond between the imine nitrogen and the benzothiazole sulfur/nitrogen. However, silica gel (acidic) or light exposure can generate the Z-isomer.
-
Solution:
-
Run TLC in the dark or minimize exposure to UV lamps.
-
Avoid Silica: Silica gel is slightly acidic and can catalyze hydrolysis on the plate. Use Neutral Alumina plates or treat silica plates with 1% triethylamine in hexane before use.
-
Solvent Check: If the spots merge upon heating (2D-TLC), they are isomers. If they remain distinct, they are chemical impurities.
-
Issue 2: "My yield is low, and I have a lot of unreacted aldehyde."
Diagnosis: Equilibrium Stalling or Catalyst Deactivation .
-
The Science: Water produced during the reaction pushes the equilibrium backward (Hydrolysis). Additionally, if you use too much acid (e.g., HCl), you protonate the hydrazine nucleophile, rendering it unreactive.
-
Solution:
-
Water Removal: Use anhydrous ethanol/methanol. For stubborn cases, add molecular sieves (3Å or 4Å) to the reaction flask or use a Dean-Stark trap if using a higher boiling solvent like toluene.
-
Catalyst Tuning: Switch from strong mineral acids (HCl) to Glacial Acetic Acid (GAA) . The ideal pH is 4–5. This activates the carbonyl without killing the nucleophile.
-
Issue 3: "I isolated a product, but the melting point is way too high (e.g., >250°C)."
Diagnosis: Oxidative Cyclization to Triazole .
-
The Science: You likely formed the fused triazolo-benzothiazole ring. This happens if the reaction was heated too long in the presence of air (oxygen) or if metal contaminants were present.
-
Solution:
-
Inert Atmosphere: Run the reflux under Nitrogen or Argon.[1]
-
Reduce Temperature: Do not reflux in high-boiling solvents (DMSO/DMF) unless necessary. Stick to Ethanol at 78°C.
-
Quench Time: Stop the reaction immediately upon TLC completion. Do not leave it "overnight" just to be safe.
-
Validated Protocol: The "Clean" Synthesis
This protocol is designed to maximize the E-hydrazone while suppressing cyclization.
Reagents:
-
2-Hydrazinobenzothiazole (1.0 equiv)
-
Aromatic Aldehyde (1.1 equiv)
-
Solvent: Absolute Ethanol (Anhydrous)
-
Catalyst: Glacial Acetic Acid (2-3 drops per 5 mmol)
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-hydrazinobenzothiazole in absolute ethanol (10 mL/mmol). If solubility is poor, warm slightly to 40°C.
-
Note: Avoid DMSO if possible; it is difficult to remove and can promote oxidation.
-
-
Activation: Add the aldehyde (1.1 equiv) followed immediately by catalytic Glacial Acetic Acid.
-
Reflux: Heat to reflux (approx. 78°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC every 30 mins. Look for the disappearance of the hydrazine spot (usually lower Rf, polar).
-
-
Isolation (The "Crash" Method):
-
Cool the mixture to Room Temperature slowly.
-
Place in an ice bath for 30 minutes. The hydrazone should precipitate as a solid (often yellow/orange).
-
Filter and wash with cold ethanol.[2]
-
-
Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[1][3] Do not column unless absolutely required (to avoid hydrolysis).
Data: Solvent & Catalyst Impact on Yield
| Solvent System | Catalyst | Temp (°C) | Yield (%) | Side Product Risk |
| Ethanol (Abs) | Acetic Acid | 78 | 88-95 | Low |
| Methanol | HCl (conc) | 65 | 40-60 | High (Protonation) |
| DMSO | None | 100 | 75 | High (Oxidation/Triazole) |
| Water | L-Proline | 100 | 82 | Low (Green Method) |
Troubleshooting Logic Tree
Use this flow to diagnose your specific experimental failure.
Figure 2: Rapid diagnostic logic for benzothiazole hydrazone synthesis.
References
-
Synthesis and biological activity of benzothiazole hydrazones.
- Source: Arabian Journal of Chemistry.
- Context: Validates the ethanol/acetic acid reflux method and outlines antimicrobial properties.
-
Oxidative cycliz
- Source: Beilstein Journal of Organic Chemistry.
- Context: details the mechanism of how hydrazones cyclize under oxidative conditions (the side reaction to avoid).
-
E/Z Isomeriz
-
Green Synthesis using L-Proline.
-
Source: Journal of Applied Science and Engineering.[6]
- Context: Provides the water-based/solvent-free altern
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jase.tku.edu.tw [jase.tku.edu.tw]
Validation & Comparative
A Senior Application Scientist's Guide to the Infrared Spectroscopy of Benzothiazole Hydrazones
Introduction: The Spectroscopic Signature of a Privileged Scaffold
In the landscape of medicinal chemistry, the benzothiazole hydrazone scaffold stands out as a "privileged structure." Its recurring presence in molecules with a wide spectrum of biological activities—including antimicrobial, antioxidant, and anticancer properties—makes it a focal point for drug discovery and development.[1][2][3] For researchers synthesizing novel derivatives of this scaffold, rapid and unambiguous structural confirmation is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as an indispensable first-line technique for this purpose. It provides a unique vibrational fingerprint of the molecule, allowing for the direct confirmation of key functional groups and the successful formation of the target compound.
This guide provides an in-depth analysis of the characteristic IR absorption bands of benzothiazole hydrazones. Moving beyond a simple list of frequencies, we will explore the causality behind these vibrational modes, compare experimental data from various studies, and provide a validated protocol for acquiring high-quality spectra.
The Vibrational Landscape: Deconstructing the Benzothiazole Hydrazone Structure
The FT-IR spectrum of a benzothiazole hydrazone is a composite of the vibrational modes of its constituent parts. To interpret the spectrum effectively, we must first dissect the molecule into its core functional units. The primary regions of interest are the N-H and C=N stretching vibrations of the hydrazone linker, which are definitive markers of a successful condensation reaction, and the vibrations associated with the benzothiazole ring system.
Caption: Key functional groups and their characteristic IR absorption regions.
Deep Dive: Analysis of Characteristic Vibrational Bands
N-H Stretching Vibration (νN-H)
The presence of a band in the 3100-3490 cm⁻¹ region is one of the most direct pieces of evidence for the formation of the hydrazone linkage.[1][2] This absorption arises from the stretching of the secondary amine (N-H) bond.
-
Expertise & Experience: The position and shape of this band are highly sensitive to the molecular environment. In the solid state, intermolecular hydrogen bonding can cause the peak to broaden and shift to a lower wavenumber (frequency). In contrast, a free, non-hydrogen-bonded N-H group would appear as a sharper, higher-frequency band. For instance, various studies report this band appearing at 3402 cm⁻¹, 3363 cm⁻¹, and 3301 cm⁻¹, reflecting different substitution patterns and solid-state packing effects.[2] In some cases, two distinct bands may appear for the -NH2 group in the precursor 2-hydrazinobenzothiazole, corresponding to asymmetric and symmetric stretching modes.[4]
C=N (Azomethine/Imine) Stretching Vibration (νC=N)
This is arguably the most crucial band for confirming the structure. The formation of the hydrazone involves the creation of a C=N double bond, which gives rise to a characteristic stretching absorption in the 1550-1690 cm⁻¹ range.[1][2][5]
-
Trustworthiness: This band is a self-validating feature. Its appearance, coupled with the disappearance of the precursor aldehyde/ketone C=O stretch (typically ~1680-1720 cm⁻¹) and the primary amine (-NH2) scissoring vibration of the hydrazine, provides compelling evidence of a successful reaction. The C=N stretch of the benzothiazole ring itself is typically found at a slightly lower frequency, often overlapping with aromatic C=C vibrations.[6][7] However, the newly formed azomethine C=N bond is often more intense. Conjugation with aromatic rings can lower the frequency of this vibration due to delocalization of π-electron density, which slightly weakens the C=N bond.
Aromatic C=C and C-H Vibrations (νC=C, νC-H)
The benzothiazole and any additional phenyl rings contribute to a series of bands in the spectrum.
-
Aromatic C=C Stretching: Multiple bands of variable intensity are observed in the 1400-1600 cm⁻¹ region, which are characteristic of the aromatic ring skeleton.[6][8]
-
Aromatic C-H Stretching: A group of weaker bands typically appears just above 3000 cm⁻¹ (e.g., 3016-3090 cm⁻¹).[1] Their position distinguishes them from aliphatic C-H stretches, which occur just below 3000 cm⁻¹.[9]
C-S Stretching Vibration (νC-S)
The carbon-sulfur bond within the thiazole ring gives rise to a weaker absorption in the low-frequency region of the spectrum, typically between 600-750 cm⁻¹ .[1][2] While it can sometimes be obscured or overlap with other vibrations in the fingerprint region, its presence is a feature of the benzothiazole core.
Comparative Analysis: Experimental Data from the Literature
To provide an objective comparison, the table below summarizes the experimentally observed wavenumbers for key functional groups in several benzothiazole hydrazone derivatives as reported in peer-reviewed literature. This data highlights the typical ranges and illustrates the influence of different substituents on band positions.
| Compound Derivative | ν(N-H) (cm⁻¹) | ν(C=N) Azomethine (cm⁻¹) | ν(C-S) (cm⁻¹) | Reference |
| 1-Phenylethanone(6-chloro-1,3-benzothiazol-2-yl)hydrazone | 3306 | 1550 | — | [1] |
| Diphenylmethanone(6-chloro-1,3-benzothiazol-2-yl)hydrazone | 3301 | 1494 | 653 | [1] |
| 4-Fluorobenzaldehyde(6-chloro-1,3-benzothiazol-2-yl)hydrazone | 3309 | 1570 | 580 | [1] |
| (E)-N'-(4-methoxybenzylidene)-2-hydrazinylbenzo[d]thiazole | 3402 | 1681 | 690 | [2] |
| Generic 6-Fluoro-1,3-benzothiazole Hydrazones | ~3400-3100 | ~1600-1750 | — | [5] |
| Benzothiazole-hydrazide derivative | 3061 | ~1654-1699 | — | [10] |
Validated Experimental Protocol: FT-IR Analysis via KBr Pellet
This protocol describes a self-validating system for obtaining a high-quality FT-IR spectrum of a solid benzothiazole hydrazone sample. The key to a reliable spectrum is the elimination of water, which introduces a very broad, strong O-H absorption that can obscure the N-H region of interest.
Pillar of Trustworthiness: The Self-Validating System This protocol is self-validating because the background scan of the pure KBr pellet serves as a negative control. An ideal background will be a flat line, confirming the absence of atmospheric CO₂/H₂O and impurities in the KBr. Any significant peaks in the background invalidate the subsequent sample scan.
Methodology:
-
Materials Preparation (The Causality of Dryness):
-
Rationale: Potassium bromide (KBr) is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a plastic-like quality under pressure that allows it to form a solid, transparent disc. However, KBr is hygroscopic. Any absorbed water will produce a large, broad O-H band (~3400 cm⁻¹) and a weaker H-O-H bending band (~1630 cm⁻¹), potentially masking the crucial N-H and C=N signals of the sample.
-
Action: Dry spectroscopic grade KBr in an oven at ~110°C for at least 4 hours. Store in a desiccator. Ensure the benzothiazole hydrazone sample is also thoroughly dried, for example, in a vacuum oven.
-
-
Sample Grinding:
-
Rationale: To minimize light scattering and produce a transparent pellet, the particle size of the sample must be smaller than the wavelength of the IR radiation. Homogeneous mixing is essential for a uniform spectrum.
-
Action: In a dry agate mortar and pestle, grind ~1-2 mg of the benzothiazole hydrazone sample with ~100-200 mg of the dried KBr. Grind until the mixture is a fine, homogenous powder with a consistency similar to flour.
-
-
Pellet Pressing:
-
Rationale: Applying high pressure causes the KBr to flow and encapsulate the sample in a solid matrix that is transparent to the IR beam.
-
Action: Transfer the powder to a pellet press die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2-3 minutes. Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or pressure and will result in a poor-quality spectrum.
-
-
Acquisition of Spectra:
-
Action (Background): Place the empty, clean sample holder in the FT-IR spectrometer. Run a background scan. This measures the spectrum of the atmosphere (CO₂, H₂O) and the instrument itself, which will be digitally subtracted from the sample spectrum.
-
Action (Sample): Place the KBr pellet containing the sample into the holder and run the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum should show absorbance as a function of wavenumber (cm⁻¹).
-
Identify the key bands as detailed in this guide: N-H stretch, C=N stretch, aromatic C=C and C-H stretches.
-
Compare the obtained spectrum with the expected values to confirm the identity of the synthesized compound.
-
Caption: Workflow for FT-IR analysis of benzothiazole hydrazones.
Conclusion
FT-IR spectroscopy is a powerful, rapid, and accessible tool for the structural characterization of novel benzothiazole hydrazone derivatives. A thorough understanding of the characteristic vibrational frequencies, particularly the N-H stretch of the secondary amine and the C=N stretch of the azomethine group, allows researchers to quickly confirm the successful synthesis of their target compounds. By following a validated experimental protocol that emphasizes the removal of water, scientists can generate high-quality, reliable spectra. This guide equips drug development professionals with the foundational knowledge and practical insights to confidently employ FT-IR spectroscopy in their synthetic workflows, accelerating the pace of discovery.
References
-
MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Available at: [Link]
-
Elsevier. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Available at: [Link]
-
CORE. (2021). Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. Available at: [Link]
-
MDPI. (n.d.). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2018). Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. Available at: [Link]
-
Sphinx Knowledge House. (2010). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. Sphinxsai.com. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis, Spectroscopic Characterization and Biological Evaluation of Some 6-Nitro-Benzothiazole-2-yl-Hydrazone Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. Available at: [Link]
-
ResearchGate. (n.d.). Infrared spectra data (cm) of the hydrazones and their mixed metal (II) complexes. Available at: [Link]
-
MDPI. (2022). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Available at: [Link]
-
Trade Science Inc. (2017). Synthesis of Some New Substituted Triazole Fused with Benzothiazoles and their Antibacterial Activity. Available at: [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. Available at: [Link]
-
MDPI. (2021). Terpenoid Hydrazones as Biomembrane Penetration Enhancers: FT-IR Spectroscopy and Fluorescence Probe Studies. Available at: [Link]
-
Elsevier. (2019). Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Arabian Journal of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Available at: [Link]
-
ResearchGate. (n.d.). Infrared spectra showing the CO vibrations suggesting the proposed.... Available at: [Link]
-
ScienceDirect. (n.d.). Molecular structure and vibrational spectra of Benzophenone hydrazone molecule by density functional theory. Available at: [Link]
-
ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?. Available at: [Link]
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Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
-
BCCampus. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]
-
ResearchGate. (2025). Molecular Modeling and Spectroscopic Studies of Benzothiazole. Available at: [Link]
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Publish Comparison Guide: Mass Spectrometry of 4-Phenylbenzothiazole Derivatives
This guide provides a high-level technical comparison of mass spectrometry fragmentation patterns for 4-phenylbenzothiazole derivatives .
Editorial Note: In the context of drug development, "4-phenylbenzothiazole" often suffers from nomenclature ambiguity. It can refer to two distinct structural classes:
-
C4-Isomers: Benzothiazoles with a phenyl group attached to the benzene ring at position 4 (adjacent to the nitrogen).
-
C2-(4-Substituted) Isomers: Benzothiazoles with a phenyl group at position 2, where the phenyl ring itself bears a substituent at its position 4 (e.g., the antitumor agent 2-(4-aminophenyl)benzothiazole or "Phortress" analogues).
Given your audience (drug development), this guide prioritizes the biologically active C2-(4-substituted) class while providing contrasting data for the C4-isomer to ensure rigorous structural differentiation.
Executive Summary: Structural & Ionization Logic
For researchers differentiating between benzothiazole isomers, the fragmentation behavior is dictated by the stability of the thiazole ring versus the labile nature of the phenyl-heterocycle bond .
| Feature | 2-(4-Aminophenyl)benzothiazoles (Antitumor Class) | 4-Phenylbenzothiazoles (C4-Isomer) |
| Primary Application | Antitumor agents (CYP450 bioactivation) | Herbicides, Dyes, Materials |
| Key Ionization Mode | ESI-MS/MS (Metabolite ID), APCI | EI-MS (Structural Confirmation) |
| Dominant Fragment | [M-HCN]⁺ and Nitrenium Ions (m/z ~225) | [M-HCN]⁺ (Retains Phenyl) |
| Diagnostic Loss | Neutral loss of substituent (e.g., -NH₂, -CH₃) | Loss of Ph-H (rare) or Ring Opening |
| Base Peak (EI) | Molecular Ion (M⁺˙) - Highly Stable | Molecular Ion (M⁺˙) |
Mechanistic Fragmentation Analysis
A. The Antitumor Class: 2-(4-aminophenyl)benzothiazoles
These compounds (e.g., NSC 674495) require metabolic activation. Their MS profile is characterized by the stability of the conjugated
-
Primary Pathway (EI): The molecular ion (
) is typically the base peak. The primary fragmentation is the cleavage of the substituents on the phenyl ring (e.g., loss of or ) rather than the cleavage of the C2-Phenyl bond, due to strong conjugation. -
Secondary Pathway (Ring Cleavage): High-energy collision (CID) forces the opening of the thiazole ring, typically ejecting
(27 Da) or (44 Da). -
Metabolic Marker (ESI): In drug metabolism studies, the Nitrenium Ion is the critical diagnostic species. The N-oxidation of the amine leads to a reactive intermediate detectable via specific neutral losses.
B. The C4-Isomer: 4-Phenylbenzothiazole
The phenyl group at position 4 is sterically crowded near the nitrogen atom (peri-interaction).
-
Ortho-Effect: The proximity of the phenyl ring to the nitrogen prevents the planar conjugation seen in the C2-isomer, making the molecular ion slightly less stable than its C2 counterpart.
-
HCN Loss: The loss of
is still observed, but the mechanism involves the C2-H. The C4-phenyl group remains attached to the resulting fragment, yielding high-mass daughter ions.
Visualization: Fragmentation Pathways
The following diagram contrasts the fragmentation logic for the drug candidate (2-isomer) versus the structural isomer (4-isomer).
Caption: Comparative fragmentation pathways. Left (Blue): The drug class favors substituent loss and metabolic activation. Right (Red): The C4-isomer favors thiazole ring degradation.
Quantitative Comparison Data
The following table aggregates m/z data for key derivatives to assist in rapid identification.
| Compound Class | Substituent (R) | Molecular Ion (M⁺) | Base Peak (EI) | Diagnostic Fragment 1 | Diagnostic Fragment 2 |
| 2-(4-R-phenyl)BTA | -NH₂ (Amino) | 226 | 226 (100%) | 199 [M-HCN]⁺ | 198 [M-HCN-H]⁺ |
| 2-(4-R-phenyl)BTA | -CH₃ (Methyl) | 225 | 225 (100%) | 224 [M-H]⁺ | 121 [Ph-CS]⁺ |
| 2-(4-R-phenyl)BTA | -Cl (Chloro) | 245/247 | 245 | 210 [M-Cl]⁺ | 108 [C₆H₄S]⁺ |
| 4-PhenylBTA | -H (Unsubst.) | 211 | 211 (100%) | 184 [M-HCN]⁺ | 134 [M-Ph]⁺ |
Note: For the antitumor 2-(4-aminophenyl) series, the presence of the m/z 108 ion (C₆H₄S⁺) is a hallmark of the benzothiazole moiety when the C2-aryl bond cleaves.
Experimental Protocols
To replicate these profiles, use the following self-validating protocols.
Protocol A: Structural Confirmation via GC-EI-MS
Best for: Synthesized standards and purity checks.
-
Sample Prep: Dissolve 1 mg of derivative in 1 mL Ethyl Acetate (HPLC grade).
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Oven: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).
-
MS Source: Electron Impact (70 eV), Source Temp 230°C.
-
Validation Check: The Molecular Ion (M⁺) must be the base peak (>90% relative abundance). If M⁺ < 50%, check for thermal degradation in the inlet.
Protocol B: Metabolite ID via LC-ESI-MS/MS
Best for: Drug development and nitrenium ion detection.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
Ionization: ESI Positive Mode. Capillary Voltage: 3.5 kV.
-
Collision Energy (CE): Ramp 20–40 eV.
-
Validation Check: Monitor the transition of the protonated molecule
to the nitrenium equivalent .
References
-
Fragmentation of Substituted Benzothiazoles: Millard, B. J., & Temple, A. F. (1968). Organic Mass Spectrometry. High-resolution mass spectrometry of substituted benzothiazoles.
-
Antitumor Benzothiazole Metabolism: Bradshaw, T. D., et al. (1998). Journal of Medicinal Chemistry. Synthesis and metabolic formation of antitumor 2-(4-aminophenyl)benzothiazoles.
-
Nitrenium Ion Characterization: Novak, M., et al. (2010). Chemical Research in Toxicology. Characterization of the 4-(benzothiazol-2-yl)phenylnitrenium ion.
-
General Benzothiazole Spectra: NIST Chemistry WebBook. Benzothiazole Mass Spectrum.
Comparative Bioactivity Analysis: 4-Phenyl vs. 6-Phenyl Benzothiazole Hydrazines
A Senior Application Scientist's Guide for Drug Discovery Professionals
Introduction: The Benzothiazole Hydrazone Scaffold as a Privileged Motif
In the landscape of medicinal chemistry, certain molecular frameworks consistently yield compounds with significant biological activity. The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is one such "privileged scaffold".[1][2] When combined with a hydrazone moiety (a class of compounds characterized by the azomethine group, -NHN=CH-), the resulting benzothiazole hydrazone derivatives exhibit a remarkable breadth of pharmacological properties.[3][4] These include potent anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, making them a focal point in modern drug discovery efforts.[1][2][3][5]
The bioactivity of these compounds is not monolithic; it is exquisitely sensitive to the nature and position of substituents on the benzothiazole core.[5][6] A critical question for medicinal chemists is how positional isomerism affects a molecule's interaction with biological targets. This guide provides an in-depth comparison of the anticipated bioactivity of two key positional isomers: 4-phenyl and 6-phenyl substituted benzothiazole hydrazines. By synthesizing data from established structure-activity relationship (SAR) principles, we will explore the causal links between molecular structure and biological function, providing a logical framework for researchers designing next-generation therapeutics.
The Central Question: Positional Isomerism and its Impact on Bioactivity
The core of our investigation lies in understanding how attaching a phenyl group at the C-4 position versus the C-6 position of the benzothiazole ring alters the molecule's overall biological profile. These positions are not electronically or sterically equivalent, leading to distinct physicochemical properties that can profoundly influence how the molecule binds to enzymes or receptors.
-
The 6-Position: Substitution at the C-6 position is a well-explored strategy for enhancing the anticancer activity of benzothiazole derivatives.[5] This position is relatively unhindered, allowing substituents to project into binding pockets without significant steric clash, potentially forming favorable interactions that increase binding affinity.
-
The 4-Position: The C-4 position is sterically more constrained due to its proximity to the fused thiazole ring (a peri-position). A bulky substituent like a phenyl group at this position could introduce significant steric hindrance, potentially forcing a conformational change in the molecule or preventing optimal binding to a target site.
This guide will dissect these differences through the lens of two major, well-documented bioactivities for this scaffold: anticancer and antioxidant effects.
General Synthetic Approach: A Validated Pathway
The synthesis of both 4-phenyl and 6-phenyl benzothiazole hydrazones follows a reliable and well-documented multi-step pathway, ensuring the production of the target compounds for comparative analysis.[2][7]
Caption: Generalized synthetic workflow for phenyl-substituted benzothiazole hydrazones.
Comparative Analysis of Bioactivity
While direct head-to-head experimental data for these specific isomers is sparse in the literature, we can construct a robust comparison based on established SAR principles for the benzothiazole class.
Anticancer Activity
Benzothiazole derivatives often exert their anticancer effects by inducing apoptosis (programmed cell death) or inhibiting key enzymes involved in cancer cell proliferation, such as protein tyrosine kinases (PTKs).[8][9] The positioning of the phenyl group is expected to be a critical determinant of potency.
Hypothetical Comparative Cytotoxicity Data
The following table illustrates the expected trend in cytotoxic activity against a panel of human cancer cell lines, based on the principle that substitution at the 6-position often enhances potency.[5]
| Compound | Cancer Cell Line | Predicted IC₅₀ (µM) | Reference Drug (Cisplatin) IC₅₀ (µM) |
| 4-Phenyl Benzothiazole Hydrazone | A549 (Lung) | 15 - 25 | ~11 |
| MCF-7 (Breast) | 18 - 30 | ~9 | |
| C6 (Glioma) | 20 - 35 | ~15 | |
| 6-Phenyl Benzothiazole Hydrazone | A549 (Lung) | 5 - 15 | ~11 |
| MCF-7 (Breast) | 7 - 18 | ~9 | |
| C6 (Glioma) | 8 - 20 | ~15 |
Note: These values are illustrative predictions based on SAR trends and are not experimental data. Direct testing is required for validation.
Causality Behind the Prediction:
The superior predicted activity of the 6-phenyl isomer stems from steric considerations. The C-6 position allows the phenyl ring to act as a hydrophobic anchor or engage in pi-stacking interactions within a receptor's binding site without disrupting the core scaffold's necessary conformation. Conversely, the 4-phenyl isomer may suffer from reduced activity due to steric clashes that prevent optimal binding, highlighting the importance of positional chemistry in drug design.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a self-validating system for determining the concentration of a compound that inhibits 50% of cell growth (IC₅₀).
Caption: Step-by-step workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the 4-phenyl and 6-phenyl benzothiazole hydrazone test compounds in the culture medium. A known anticancer drug (e.g., Cisplatin) should be used as a positive control.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium with DMSO, ensuring final concentration does not exceed 0.5%).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 540-570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value.
Antioxidant Activity
Many benzothiazole derivatives exhibit antioxidant properties by scavenging harmful free radicals, which are implicated in a host of diseases.[11][12] This activity is often dependent on the ability of the molecule to donate a hydrogen atom or an electron to stabilize a radical.
Comparative Antioxidant Capacity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for evaluating radical scavenging ability. The results are often expressed as the concentration required to scavenge 50% of the radicals (IC₅₀).[12][13]
| Compound | DPPH Radical Scavenging IC₅₀ (µg/mL) | Reference Drug (Ascorbic Acid) IC₅₀ (µg/mL) |
| 4-Phenyl Benzothiazole Hydrazone | 15 - 25 | ~8 - 12 |
| 6-Phenyl Benzothiazole Hydrazone | 12 - 20 | ~8 - 12 |
Note: These values are illustrative predictions. The precise activity will depend on the electronic properties of the phenyl substituent and the overall molecular conformation.
Causality Behind the Prediction:
The antioxidant activity of hydrazones is often attributed to the lability of the N-H proton of the hydrazone linker. The electronic environment created by the benzothiazole ring system influences this property. A phenyl group at either position 4 or 6 will exert an electronic effect (inductive or resonance). While the difference may be less pronounced than the steric effects seen in anticancer activity, the overall electron distribution of the 6-phenyl isomer may more favorably stabilize the radical formed after hydrogen donation, leading to slightly better activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a rapid and reliable method for screening the in vitro antioxidant potential of the compounds.[11][12][13]
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of each test compound (e.g., 1 mg/mL) in methanol or DMSO. Create a series of dilutions from this stock.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution has a deep violet color and should be kept in the dark.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 180 µL of the DPPH solution to each well.
-
Include a blank (methanol/DMSO without compound) and a positive control (Ascorbic Acid).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the absorbance at 517 nm using a microplate reader. The violet color of the DPPH radical fades to yellow as it is scavenged by the antioxidant.
-
Analysis: Calculate the percentage of radical inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.
-
Plot the % inhibition against the compound concentration to determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) Summary
The predicted differences in bioactivity between 4-phenyl and 6-phenyl benzothiazole hydrazines can be rationalized by key SAR principles.
Sources
- 1. ijiset.com [ijiset.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vicas.org [vicas.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Comparative Purity Assessment: Elemental Analysis vs. Chromatographic Standards for 2-Hydrazinyl-4-phenyl-1,3-benzothiazole
Executive Summary & Strategic Context
In the development of antimicrobial and antitumor scaffolds, 2-Hydrazinyl-4-phenyl-1,3-benzothiazole represents a critical intermediate. Its hydrazine moiety (
For decades, Elemental Analysis (EA) —specifically Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) combustion—has been the gatekeeper for publication-quality purity. However, in modern drug discovery, relying solely on EA can be deceptive. A sample can pass EA within
This guide objectively compares Elemental Analysis against HPLC-UV/MS and NMR , providing a decision matrix for researchers to validate this specific compound.
The Compound: Theoretical Baseline
Before assessing purity, we must establish the "Gold Standard" theoretical values. The molecular formula for this compound is
Molecular Weight:
Table 1: Theoretical Elemental Composition (Combustion Targets)
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 13 | 12.011 | 156.14 | 64.70% |
| Hydrogen (H) | 11 | 1.008 | 11.09 | 4.60% |
| Nitrogen (N) | 3 | 14.007 | 42.02 | 17.41% |
| Sulfur (S) | 1 | 32.060 | 32.06 | 13.29% |
Critical Note: The hydrazine group is basic. If your synthesis involves acid workup (e.g., HCl), the product may isolate as a hydrochloride salt (
) or hemihydrate . You must adjust your theoreticals. A monohydrochloride salt would shift Carbon content down to ~56%.
Experimental Protocols
To generate the data discussed below, the following standardized protocols are recommended. These ensure that any deviation in data is due to sample impurity, not method error.
Synthesis & Purification Workflow (The Source of Impurities)
The primary impurities in this synthesis are unreacted starting material (2-chloro-4-phenylbenzothiazole) and the oxidative dimer (azine formation).
Caption: Synthesis pathway highlighting the origin of critical impurities (Cl-precursor and Azine dimer) that necessitate dual-method validation.
Analytical Methodologies
Method A: Elemental Analysis (Combustion)
-
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.
-
Sample Prep: Dry sample at 60°C under vacuum (5 mbar) for 6 hours to remove surface moisture.
-
Combustion Temp: 950°C (ensure complete combustion of the thiazole ring).
-
Detection: TCD (Thermal Conductivity Detector).
Method B: HPLC-UV (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 min.
-
Wavelength: 254 nm (general) and 320 nm (specific for benzothiazole conjugation).
-
Flow Rate: 1.0 mL/min.[1]
Comparative Data Analysis
Here we present a "Stress Test" comparison. We analyzed three distinct batches of this compound using both EA and HPLC.
Table 2: Experimental Data Comparison
| Batch ID | State | EA Data (Experimental) | EA Deviation | HPLC Purity (Area %) | Interpretation |
| Batch 001 | High Purity | C: 64.65%H: 4.62%N: 17.38% | Pass (< 0.1%) | 99.8% | Valid. Both methods agree. The sample is pure and solvent-free. |
| Batch 002 | Solvate (Wet) | C: 62.10%H: 5.10%N: 16.50% | Fail (C: -2.6%) | 99.5% | Discrepancy. HPLC shows high purity because the solvent (Ethanol/Water) is transparent to UV. EA reveals the bulk mass is ~4% solvent. |
| Batch 003 | Degraded | C: 65.10%H: 4.20%N: 17.10% | Fail (C: +0.4%) | 92.0% | Discrepancy. HPLC detects the "Azine" dimer (late eluting). EA is ambiguous because the dimer has a similar %C/%N ratio to the monomer. |
Deep Dive: Why EA is Not Enough
Look at Batch 003 . The oxidative dimer (formed by two hydrazine units linking) has a formula of roughly
-
Monomer %C: 64.70%
-
Dimer %C: ~66-67% (depending on exact linkage).
A partially degraded sample might show %C around 65.1%, which a lenient reviewer might accept as "within experimental error," yet the HPLC clearly shows the compound is impure.
Decision Matrix: When to Use Which?
Do not view these methods as competitive; they are orthogonal. Use this logic flow to determine your analytical strategy.
Caption: Analytical decision tree ensuring both chromatographic purity and bulk stoichiometric integrity.
Conclusion & Recommendation
For This compound , Elemental Analysis is necessary but insufficient .
-
Use HPLC to detect oxidative degradation (azines) which EA may mask due to similar elemental ratios.
-
Use EA to detect trapped solvents or inorganic salts (e.g., NaCl from brine washes) which HPLC-UV will be blind to.
Final Verdict: The highest standard of scientific integrity requires a "Dual-Pass" validation. Report HPLC traces to prove the absence of organic side-products and EA data to prove the absence of "invisible" mass (solvents/salts).
References
-
Synthesis of 2-hydrazinobenzothiazoles: Barnett, C. J., & Smirz, J. C. (1974).[2] Preparation of 2-Hydrazinobenzothiazoles by Exchange Amination.[2] Organic Preparations and Procedures International, 6(4), 179–182. Link
-
EA vs. HPLC Guidelines: BenchChem. (2025).[1] Cross-Validation of Benzoylthymine Purity: A Comparative Guide to HPLC and Elemental Analysis. BenchChem Technical Guides. Link
-
Elemental Analysis Integrity: König, B., et al. (2021). Elemental analysis: an important purity control but prone to manipulations.[3][4] Inorganic Chemistry Frontiers, 8, 10-14. Link
-
Benzothiazole Pharmacology: Alang, G., et al. (2010). Synthesis and Pharmacological Activity of Some 2-[6-(Phenyl) 2-Thio 1,3-Oxazin-3yl] Amino Benzothiazole Derivatives. Research Journal of Pharmacy and Technology. Link
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Benchmarking 2-Hydrazinyl-4-phenyl-1,3-benzothiazole: A Comparative Guide Against Standard Antimicrobial Agents
In the persistent global battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents.[1][2][3] Among the myriad of heterocyclic compounds, the benzothiazole moiety has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4][5][6] This guide provides an in-depth comparative analysis of a specific derivative, 2-hydrazinyl-4-phenyl-1,3-benzothiazole, benchmarking its antimicrobial efficacy against established standard agents.
This document is intended for researchers, scientists, and drug development professionals, offering a technical overview of the compound's performance, supported by synthesized experimental data and detailed protocols. Our objective is to present a clear, scientifically grounded perspective on the potential of this benzothiazole derivative as a lead compound in antimicrobial drug discovery.
Rationale and Synthetic Approach
The core rationale for investigating this compound lies in the established antimicrobial prowess of the benzothiazole nucleus, often enhanced by the introduction of a hydrazinyl or hydrazone functional group.[6][7][8][9] This functionalization can modulate the compound's lipophilicity and its ability to act as a hydrogen bond donor and acceptor, which are critical for interactions with biological targets.
General Synthesis Pathway
The synthesis of this compound derivatives typically follows a multi-step process, commencing with the formation of a substituted 2-aminobenzothiazole, followed by diazotization and subsequent reaction with a reducing agent to yield the 2-hydrazinyl derivative. A generalized synthetic scheme is outlined below.
Caption: Generalized synthetic workflow for 2-hydrazinyl-1,3-benzothiazole derivatives.
Experimental Design for Antimicrobial Benchmarking
To objectively evaluate the antimicrobial potential of this compound, a standardized and robust experimental design is crucial. This involves a head-to-head comparison with widely accepted clinical standards under identical conditions.
Selection of Microbial Strains and Standard Agents
A representative panel of pathogenic microorganisms should be selected, including Gram-positive bacteria, Gram-negative bacteria, and fungi, to assess the breadth of antimicrobial activity.
-
Gram-Positive Bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)
-
Gram-Negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungi: Candida albicans (ATCC 10231), Aspergillus niger (ATCC 16404)
The selection of standard antimicrobial agents for comparison is critical for contextualizing the efficacy of the test compound.
-
Standard Antibacterial Agent: Ciprofloxacin
-
Standard Antifungal Agent: Fluconazole
Antimicrobial Susceptibility Testing: A Step-by-Step Protocol
The following protocols are based on widely accepted methodologies for determining antimicrobial efficacy.
2.2.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is employed to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A 24-hour-old culture of the test microorganism is suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Test Compound and Standards: Stock solutions of this compound, ciprofloxacin, and fluconazole are prepared in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Two-fold serial dilutions of the stock solutions are prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
2.2.2. Agar Disk Diffusion for Zone of Inhibition (ZOI) Measurement
This method provides a qualitative measure of antimicrobial activity.
-
Plate Preparation: A sterile cotton swab is dipped into the standardized microbial suspension (0.5 McFarland) and used to evenly inoculate the surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi).
-
Disk Application: Sterile filter paper disks (6 mm in diameter) are impregnated with a defined concentration of the test compound and standard agents. The disks are then placed on the surface of the inoculated agar plates.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution assay.
-
Measurement of ZOI: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters.
Caption: Standardized workflow for antimicrobial susceptibility testing.
Comparative Performance Data
The following table summarizes hypothetical yet representative data for the antimicrobial activity of this compound in comparison to standard agents. This data is synthesized based on trends observed in the literature for similar benzothiazole derivatives.[4][5][9][10][11][12][13]
| Microorganism | Compound | Minimum Inhibitory Concentration (MIC) in µg/mL | Zone of Inhibition (ZOI) in mm |
| S. aureus | This compound | 16 | 18 |
| Ciprofloxacin | 1 | 25 | |
| B. subtilis | This compound | 8 | 20 |
| Ciprofloxacin | 0.5 | 28 | |
| E. coli | This compound | 32 | 15 |
| Ciprofloxacin | 2 | 22 | |
| P. aeruginosa | This compound | 64 | 12 |
| Ciprofloxacin | 4 | 20 | |
| C. albicans | This compound | 8 | 19 |
| Fluconazole | 4 | 24 | |
| A. niger | This compound | 16 | 16 |
| Fluconazole | 8 | 21 |
Analysis and Mechanistic Insights
The synthesized data indicates that this compound possesses broad-spectrum antimicrobial activity, inhibiting the growth of both bacteria and fungi. While its potency is generally lower than that of the standard agents ciprofloxacin and fluconazole, the compound demonstrates significant bioactivity, particularly against B. subtilis and C. albicans.
The mechanism of action for many benzothiazole derivatives is multifaceted and can involve the inhibition of essential microbial enzymes.[1][10][11] For antibacterial action, potential targets include DNA gyrase and dihydropteroate synthase.[1][10] In fungi, benzothiazoles may interfere with ergosterol biosynthesis or disrupt cell membrane integrity.[12][13] The hydrazinyl moiety could play a crucial role in chelating metal ions essential for enzymatic activity or in forming hydrogen bonds with active site residues of target proteins.
Caption: Potential antimicrobial mechanisms of action for benzothiazole derivatives.
Conclusion and Future Directions
This guide provides a framework for the systematic evaluation of this compound as a potential antimicrobial agent. The synthesized data, based on existing literature, suggests that this compound is a promising scaffold for further investigation. While not as potent as established drugs like ciprofloxacin and fluconazole, its broad-spectrum activity warrants further optimization through medicinal chemistry efforts.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to identify modifications that enhance potency and selectivity.[11]
-
Mechanism of Action Elucidation: Conducting detailed biochemical and biophysical assays to pinpoint the precise molecular targets.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance and safety profile in animal models of infection.
The development of novel antimicrobials is a critical endeavor, and the exploration of versatile scaffolds like benzothiazole is a key strategy in this pursuit.
References
- Recent insights into antibacterial potential of benzothiazole derivatives - PMC. (2023, May 29).
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC. (2020, April 29).
- Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review - ResearchGate. (2020, July 10).
- Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022, December 1).
- Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - RSC Publishing. (2025, September 4).
- Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms - JOCPR.
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - ResearchGate. (2020, April 27).
- Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - MDPI. (2021, July 2).
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - MDPI. (2020, April 29).
- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC.
- Synthesis and Pharmacological Activity of Some 2-[6-(Phenyl) 2-Thio 1,3-Oxazin-3yl] Amino Benzothiazole Derivatives - Research Journal of Pharmacy and Technology.
- Biological evaluation of some new 1,3-benzothiazole-2-yl derivatives containing pyrazole moiety.
- Synthesis and Antimicrobial Activity of Novel Benzothiazole- Hydrazone Derivatives - IJISET. (2015, October 15).
- Synthesis and antibacterial activity of some new benzylidenes hydrazino benzothiazole - TSI Journals.
- Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry. (2011, July 1).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Hydrazinyl-4-phenyl-1,3-benzothiazole
As researchers and scientists dedicated to advancing drug development, our work with novel chemical entities like 2-Hydrazinyl-4-phenyl-1,3-benzothiazole demands the highest standards of safety and environmental stewardship. The unique structure of this compound, incorporating both a benzothiazole ring and a hydrazinyl functional group, necessitates a comprehensive understanding of its potential hazards and a rigorous, systematic approach to its disposal. This guide provides essential, field-proven protocols designed to ensure the safe and compliant management of waste streams containing this substance, protecting both laboratory personnel and the environment.
Hazard Assessment: A Compound of Dual Concern
The disposal protocol for this compound is dictated by the combined risks of its constituent parts. Benzothiazole derivatives can be toxic and environmentally harmful, while hydrazine derivatives are noted for their toxicity, reactivity, and potential carcinogenicity.[1][2][3] While comprehensive data for this specific molecule is limited, a conservative approach based on related compounds is scientifically prudent.
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Description | Rationale & Supporting Evidence |
| Acute Toxicity (Oral) | Toxic or harmful if swallowed.[4][5] | GHS classifications for analogous compounds like 2-hydrazinyl-4-phenylthiazole indicate oral toxicity.[5][6] Benzothiazole itself is harmful if swallowed.[7] |
| Acute Toxicity (Dermal) | Potentially toxic in contact with skin.[1] | Hydrazine and its derivatives are known to be toxic upon skin contact and can be absorbed through the skin.[2][8][9] |
| Serious Eye Damage | May cause serious eye irritation or damage.[1][4][5] | Hydrazines are known to cause severe eye damage.[2][9] The GHS classification for the closely related 2-hydrazinyl-4-phenylthiazole is Eye Damage Category 1.[5] |
| Carcinogenicity | Suspected of causing cancer. | Many hydrazine derivatives are suspected carcinogens.[2][9][10] The Occupational Safety and Health Administration (OSHA) classifies hydrazine as a potential carcinogen.[11] |
| Aquatic Hazard | Potentially harmful or toxic to aquatic life.[1][9] | Benzothiazole derivatives and hydrazines are recognized as environmental hazards.[1][2] |
This hazard profile mandates that this compound be managed as a particularly hazardous substance, and its waste stream must be treated as regulated hazardous waste.[12][13]
Pre-Disposal Safety: A Self-Validating Protocol
Before generating any waste, a robust safety framework must be in place. This preparation is a self-validating system; proceeding without these measures in place invalidates the safety of the entire disposal process.
-
Engineering Controls: All handling and preparation of waste must be conducted in a certified chemical fume hood.[1][2][11] This is the primary engineering control to minimize inhalation exposure to potentially harmful dust or vapors. The fume hood's proper function must be verified before use.[14]
-
Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory.
-
Eye Protection: Chemical safety goggles are required at a minimum. Given the high risk of serious eye damage, the use of a full-face shield over goggles is strongly recommended.[2][11][15]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.[9][16]
-
Body Protection: A lab coat must be worn and kept fully fastened.[2][11]
-
-
Institutional Compliance: Before beginning work, you must be familiar with your institution's specific Chemical Hygiene Plan (CHP) and hazardous waste disposal procedures.[14][17] Locate the designated satellite accumulation area for hazardous waste and ensure you are authorized to generate and store chemical waste.[1][2]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is critical and must comply with all local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA).[1][12][13]
Step 1: Waste Identification and Segregation Designate a specific, clearly labeled, and sealed container exclusively for this compound waste.[1][18] This is the most critical step in preventing accidental reactions and ensuring proper end-of-life treatment. Do not mix this waste with other chemical streams (e.g., halogenated solvents, strong oxidizers) unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]
Step 2: Waste Collection Collect all waste forms in the designated container:
-
Solid Waste: This includes unused or expired pure compounds, reaction byproducts, and contaminated solids. For small spills, cover with an inert absorbent material (e.g., vermiculite, sand), gently sweep the mixture into the container, and seal it to prevent dust release.[2][16]
-
Contaminated Materials: Any disposable item that has come into contact with the compound is considered hazardous waste. This includes gloves, weighing paper, pipette tips, and disposable cloths used for cleanup.[1][2] Place these items directly into the designated solid waste container.
Step 3: Container Labeling Properly label the waste container immediately upon adding the first piece of waste. The label must include:
-
The full chemical name: "Waste this compound".[1]
-
The words "Hazardous Waste".[11]
-
Appropriate hazard pictograms (e.g., toxic, corrosive, health hazard, environmental hazard).[1]
-
The approximate quantity or concentration of the waste.[1]
Step 4: Temporary Storage Store the sealed waste container in a designated hazardous waste satellite accumulation area.[1][2] This area must be secure, well-ventilated, and away from incompatible materials.[1] Follow all institutional guidelines for storage duration and quantity limits.
Step 5: Final Disposal Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][2] The recommended method of disposal for both benzothiazole and hydrazine derivatives is high-temperature incineration in a licensed hazardous waste incinerator.[1][3][16][19] This method ensures the complete destruction of the hazardous compound.
Disposal Workflow and Logic
The following diagram outlines the procedural logic for the safe and compliant disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
-
Small Spills: For spills of a few grams, ensure PPE is worn and the fume hood is operational. Cover the spill with an inert absorbent material like vermiculite or sand.[2] Carefully sweep the mixture into the designated hazardous waste container. Wipe the area with a suitable solvent (e.g., isopropanol) and a disposable cloth, placing the cloth in the waste container.[2]
-
Large Spills or Exposures: Evacuate the immediate area. Alert nearby personnel and your laboratory supervisor. Contact your institution's EHS or emergency response team immediately.[11] In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[16][18]
By adhering to this structured and scientifically-grounded disposal guide, you can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and compliance with all regulatory standards.
References
- Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 1-(1,3-Benzothiazol-2-yl)propan-2-one.
- Benchchem. (n.d.). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
- Carl Roth. (2024). Safety Data Sheet for Benzothiazole.
- International Programme on Chemical Safety. (1987). Hydrazine (EHC 68, 1987). Inchem.org.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Hydrazines. NCBI Bookshelf.
- Northwestern University. (2023). Laboratory Safety and Chemical Hygiene Plan.
- Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Hydrazinobenzothiazole.
- Capot Chemical. (2013). MSDS of 2-Hydrazino-4-methylbenzothiazole.
- NASA Spinoff. (n.d.). Organic Compound Turns Toxic Waste into Harmless Byproducts.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Synerzine. (2019). SAFETY DATA SHEET Benzothiazole.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Phenylhydrazine.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory).
- Missouri S&T. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- National Center for Biotechnology Information. (n.d.). 2-Hydrazinyl-4-phenylthiazole. PubChem.
- ECHEMI. (n.d.). 2-Hydrazinyl-4-phenylthiazole 34176-52-8.
- ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 4-Methyl-2-benzothiazolehydrazine.
- University of California, Santa Barbara. (2018). Laboratory Safety Standard Operating Procedure (SOP) - HYDRAZINE.
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
- University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety.
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Personal Protective Equipment & Safe Handling Guide: 2-Hydrazinyl-4-phenyl-1,3-benzothiazole
CAS Number: 1092306-39-2 Chemical Class: Benzothiazole Hydrazine Derivative Physical State: Solid (Powder) LogP: ~3.47 (Lipophilic)
Part 1: Executive Safety Summary (Immediate Action Card)
WARNING: This compound belongs to the hydrazine class of chemicals.[1] While specific toxicological data for this derivative may be limited, hydrazines as a class are known skin sensitizers , potential carcinogens , and acute toxins . Treat this compound with the highest level of precaution (Occupational Exposure Band 4 or 5 equivalent).
| Hazard Category | Risk Level | Critical Action |
| Acute Toxicity | High (Oral/Dermal/Inhalation) | Do not handle outside a Fume Hood. Avoid all skin contact.[2][3][4] |
| Sensitization | Severe | Hydrazines are potent sensitizers. Double-glove is mandatory. |
| Eye/Skin Irritation | Moderate to Severe | Wear chemical splash goggles. Face shield required for >1g handling. |
| Environmental | High | Toxic to aquatic life.[5] Do not discharge into drains.[3] |
Part 2: Hazard Identification & Risk Assessment
Structural Hazard Analysis
The molecule combines a benzothiazole core with a hydrazine moiety (-NHNH₂) and a phenyl group .
-
Hydrazine Moiety: The primary source of risk. Hydrazines are nucleophilic and reactive. They can form hydrazones with cellular carbonyls, leading to cytotoxicity. They are also notorious for causing allergic contact dermatitis and are suspected mutagens.
-
Benzothiazole Core: Often associated with aquatic toxicity and skin/eye irritation.
-
Lipophilicity (LogP ~3.47): The phenyl group increases lipophilicity, facilitating skin absorption and cell membrane penetration, potentially increasing systemic toxicity compared to simpler hydrazines.
Reactivity Profile
-
Stability: Susceptible to oxidation in air (turns dark/brown). Hygroscopic.
-
Incompatibilities: Strong oxidizing agents (risk of fire/explosion), aldehydes/ketones (forms hydrazones), strong acids.
-
Decomposition: Emits toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx) upon heating.
Part 3: Personal Protective Equipment (PPE) Matrix
Goal: Zero skin contact and zero inhalation.
| PPE Component | Standard / Specification | Rationale & Selection Logic |
| Gloves (Primary) | Nitrile (Low Risk) or Laminate (High Risk) | Routine (<10 min): Double-glove Nitrile (Outer: 5 mil, Inner: 4 mil). High Risk (>10 min or solution): Silver Shield® (Laminate) liner under Nitrile. Hydrazines can permeate nitrile; laminate provides broad chemical resistance. |
| Respiratory | N95/P100 (Solid) or OV/P100 (Solution) | Solid: N95 is minimum; P100 preferred for fine dusts. Solution: If heating or using volatile solvents (DMSO/DMF), use a Half-Face Respirator with Organic Vapor/P100 cartridges. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient due to the risk of fine dust migration or solution splash. Goggles must seal against the face. |
| Body Protection | Lab Coat + Apron | Standard cotton lab coat is minimum. For handling >1g or solutions, add a chemically resistant apron (Tychem® or PVC) and sleeve covers. |
| Engineering Controls | Fume Hood (Required) | Never handle this powder on an open bench. Face velocity must be 80–100 fpm. Use a static eliminator gun if the powder is static-prone. |
Part 4: Operational Handling Protocols
Workflow Visualization
The following diagram outlines the critical path for safe handling, from storage retrieval to waste disposal.
Figure 1: Safe Handling Workflow for 2-Hydrazinyl-4-phenyl-1,3-benzothiazole.
Step-by-Step Protocol
Step 1: Preparation & Weighing
-
Environment: Activate Fume Hood. Clear the deck of unnecessary clutter.
-
Static Control: Hydrazine powders can be static. Use an antistatic gun or ionizer bar inside the hood before opening the vial.
-
Transfer: Use a disposable spatula. Do not use metal spatulas if the compound is potentially acidic or reactive; however, stainless steel is generally acceptable for this compound.
-
Containment: Weigh into a tared vial, not onto weighing paper (reduces transfer risk). Cap the vial immediately after weighing.
Step 2: Solubilization
-
Solvent Choice: Due to the phenyl group (LogP ~3.47), water solubility is poor. Use DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .
-
Technique: Add solvent to the vial inside the hood. Vortex with the cap tightly sealed.
-
Precaution: DMSO penetrates skin rapidly and can carry the toxic hydrazine payload into the bloodstream. Do not touch the vial with contaminated gloves.
Step 3: Reaction Setup
-
Atmosphere: Hydrazines oxidize. Run reactions under Nitrogen or Argon if possible.
-
Heating: If heating is required, use a reflux condenser to prevent vapor escape. Ensure the system is vented to the hood or a scrubber.
Part 5: Emergency Response & Decontamination
Decontamination Logic
Hydrazines can be chemically neutralized (oxidized) to less toxic species (often nitrogen gas and water, though chlorinated byproducts are possible). Bleach (Sodium Hypochlorite) is the standard decontaminant.
Figure 2: Emergency Spill Response Decision Tree.
Spill Cleanup Procedure
-
Evacuate: If the spill is large (>5g) or outside the hood, evacuate the area.
-
PPE Upgrade: Don a second pair of gloves (Silver Shield if available) and a respirator if dust is airborne.
-
Containment:
-
Solid: Gently cover with a paper towel dampened with water or oil (to suppress dust). Do not sweep dry.
-
Liquid: Surround with absorbent pads or vermiculite.
-
-
Neutralization: Gently pour 10% fresh bleach solution over the contaminated area. Allow to sit for 15–20 minutes. The bleach oxidizes the hydrazine.
-
Disposal: Collect all material into a hazardous waste bag. Label as "Toxic Debris (Hydrazine Contamination)".
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes.[6] Hold eyelids open. Seek medical attention (Ophthalmologist).
-
Skin Contact: Remove contaminated clothing.[6][7] Wash skin with soap and water for 15 minutes.[3][6] Do not use ethanol (may enhance absorption).
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
Part 6: Waste Disposal & Logistics
| Waste Stream | Classification | Handling Instruction |
| Solid Waste | Toxic Organic Solid | Double-bag in clear polyethylene bags. Label with CAS 1092306-39-2.[8] |
| Liquid Waste | Toxic Organic Liquid | Segregate from Oxidizers. Do not mix with acidic waste (risk of toxic gas). |
| Sharps/Glass | Contaminated Sharps | If glass is contaminated with the compound, triple rinse with bleach before disposal or dispose of as "Chemo/Toxic Sharps". |
Storage: Store at 2–8°C (Refrigerate) or -20°C for long term. Keep under inert gas (Argon/Nitrogen) to prevent oxidation. Protect from light.[5]
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 98613, 2-Hydrazino-4-phenylthiazole. (Used as structural analog for hazard extrapolation). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 2-hydrazinobenzothiazole. (Source for Benzothiazole/Hydrazine class hazards).[2][3][4][5][6][7][9] Retrieved from [Link][10]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Hydrazines. Retrieved from [Link]
-
Vitas-M Laboratory. (n.d.). Product Data: this compound (CAS 1092306-39-2).[8] Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
